molecular formula C7H10O4 B1242835 Pentenocin B

Pentenocin B

Cat. No.: B1242835
M. Wt: 158.15 g/mol
InChI Key: NEVXRVUNMDEPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentenocin B is a tertiary alcohol.
This compound has been reported in Trichoderma hamatum with data available.
structure in first source

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

4,5-dihydroxy-4-(1-hydroxyethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H10O4/c1-4(8)7(11)3-2-5(9)6(7)10/h2-4,6,8,10-11H,1H3

InChI Key

NEVXRVUNMDEPDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1(C=CC(=O)C1O)O)O

Synonyms

pentenocin B

Origin of Product

United States

Foundational & Exploratory

Pentenocin B: A Technical Overview of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentenocin B, a novel cyclopentanone derivative, has been identified as a potent inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as Caspase-1. This enzyme plays a crucial role in the inflammatory process by maturing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The discovery of this compound from the fermentation broth of the fungus Trichoderma hamatum FO-6903 has opened new avenues for the development of anti-inflammatory therapeutics. This document provides a comprehensive technical guide on the discovery and isolation of this compound, detailing the experimental protocols and summarizing the key data.

Introduction

The inflammatory response is a complex biological process essential for host defense against infection and injury. However, dysregulation of this process can lead to chronic inflammatory diseases. Interleukin-1β (IL-1β) is a key mediator of inflammation, and its production is tightly regulated. The inactive precursor, pro-IL-1β, is cleaved by Interleukin-1β Converting Enzyme (ICE) to its biologically active form. Therefore, inhibitors of ICE are of significant interest as potential anti-inflammatory agents. A screening program for microbial metabolites with ICE inhibitory activity led to the discovery of Pentenocins A and B from Trichoderma hamatum FO-6903. This guide focuses on the discovery and isolation of this compound.

Discovery of this compound

The discovery of this compound was the result of a targeted screening program to identify natural product inhibitors of ICE.

Producing Microorganism

This compound is produced by the fungal strain Trichoderma hamatum FO-6903.

Screening Methodology

An in vitro assay was employed to screen for inhibitors of recombinant human ICE. The assay measured the cleavage of a specific substrate by the enzyme, and the inhibitory activity of microbial fermentation extracts was quantified.

Fermentation and Isolation

Due to the unavailability of the full experimental details from the primary literature, a generalized workflow for the fermentation and isolation of fungal secondary metabolites is presented. This serves as a template that would be adapted based on the specific physicochemical properties of this compound.

Fermentation

Table 1: Generalized Fermentation Parameters for Trichoderma hamatum

ParameterCondition
Producing Strain Trichoderma hamatum FO-6903
Culture Medium A suitable nutrient-rich medium containing carbon and nitrogen sources (e.g., glucose, peptone, yeast extract) and mineral salts.
Inoculum A seed culture grown from a slant or spore suspension.
Fermentation Type Submerged fermentation in shake flasks or a fermenter.
Temperature Typically 25-30°C for fungal growth.
pH Maintained between 5.0 and 7.0.
Aeration Agitation and sterile air supply to ensure aerobic conditions.
Incubation Time Several days, with the production of this compound monitored over time.
Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step purification process designed to separate the compound of interest from other metabolites and media components.

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Fermentation of Trichoderma hamatum FO-6903 Harvest Harvest of Culture Broth Fermentation->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Concentration in vacuo Extraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC Crystallization Crystallization HPLC->Crystallization PentenocinB Pure this compound Crystallization->PentenocinB

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols:

  • Extraction: The culture broth would be separated from the mycelia by centrifugation or filtration. The supernatant would then be extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase. The organic extracts would be combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract would be subjected to a series of chromatographic techniques to purify this compound.

    • Silica Gel Chromatography: The crude extract would be loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their polarity. Fractions would be collected and tested for ICE inhibitory activity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel chromatography would be further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield pure this compound.

Structure and Physicochemical Properties

The absolute configurations of natural this compound have been determined to be 4S, 5R, and 6R through total synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31
Appearance Colorless solid
Solubility Soluble in methanol, ethyl acetate; Insoluble in water

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effect by inhibiting the activity of Interleukin-1β Converting Enzyme (ICE).

Interleukin-1β Converting Enzyme (ICE) Signaling Pathway

G Pro_IL1b Pro-IL-1β (Inactive) ICE Interleukin-1β Converting Enzyme (ICE / Caspase-1) Pro_IL1b->ICE IL1b Mature IL-1β (Active) ICE->IL1b Cleavage Inflammation Inflammatory Response IL1b->Inflammation PentenocinB This compound PentenocinB->ICE Inhibition

Caption: The inhibitory action of this compound on the ICE signaling pathway.

ICE is a cysteine protease that specifically cleaves the inactive 31 kDa pro-IL-1β precursor at the Asp116-Ala117 peptide bond to release the mature, biologically active 17.5 kDa IL-1β cytokine. By inhibiting this crucial step, this compound effectively blocks the production of mature IL-1β, thereby attenuating the downstream inflammatory cascade.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory drugs. Its unique cyclopentanone structure and potent inhibitory activity against ICE make it an attractive target for further investigation, including synthetic derivatization to improve its pharmacological properties. The detailed understanding of its discovery and isolation provides a valuable framework for the exploration of other microbial metabolites with therapeutic potential. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

A Technical Guide to the Identification and Characterization of Pentenocin from Lactobacillus pentosus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Pentenocin B" does not correspond to a single, formally designated bacteriocin in the reviewed scientific literature. This document provides a comprehensive overview of pentenocins, a class of bacteriocins produced by Lactobacillus pentosus, using well-characterized examples from multiple strains as a reference.

Introduction: The Producing Organism

Pentenocins are a class of antimicrobial peptides, specifically bacteriocins, produced by various strains of the lactic acid bacterium Lactobacillus pentosus.[1][2] This species is commonly found in a variety of fermented foods and has been identified as a producer of bacteriocins with potential applications in food preservation and as therapeutic agents.[1] Strains of L. pentosus have been isolated from diverse sources such as fermented fish, dairy products, and plant materials.[1]

Several pentocins have been isolated and characterized from different Lactobacillus pentosus strains, each with a specific designation, such as Pentocin ZFM94, Pentocin 31-1, and others.[2] These bacteriocins exhibit inhibitory activity against various food spoilage and pathogenic bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data for various pentocins produced by Lactobacillus pentosus as reported in the scientific literature.

Table 1: Molecular Characteristics of Pentenocins from Lactobacillus pentosus

Bacteriocin NameProducing StrainMolecular Mass (Da)Method of DeterminationReference
Pentocin ZFM94Lactobacillus pentosus ZFM943,547.74MALDI-TOF MS[3]
Bacteriocin ST712BZLactobacillus pentosus ST712BZ14,000SDS-PAGE[4]
Pentocin MQ1Lactobacillus pentosus CS22,110MALDI-TOF MS[2]
Bacteriocin from 124-2Lactobacillus pentosus 124-217,150 and 26,690SDS-PAGE[5]

Table 2: Antimicrobial Activity of Pentenocins

Bacteriocin/StrainIndicator OrganismMinimum Inhibitory Concentration (MIC) / ActivityReference
Pentocin ZFM94Listeria monocytogenesNot specified[3]
Pentocin ZFM94Staphylococcus aureusNot specified[3]
Bacteriocin ST712BZLactobacillus casei12800 AU/mL (in MRS broth)[4]
Bacteriocin ST712BZEscherichia coli12800 AU/mL (in MRS broth)[4]
Bacteriocin ST712BZPseudomonas aeruginosa12800 AU/mL (in MRS broth)[4]
L. pentosus LAP1 CFNSStaphylococcus epidermidisNot specified[6]
L. pentosus LAP1 CFNSMicrococcus luteusNot specified[6]
L. pentosus LAP1 CFNSShigella flexneriNot specified[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of pentenocins.

Culturing of Lactobacillus pentosus for Bacteriocin Production
  • Strain Activation: Aseptically transfer a single colony of Lactobacillus pentosus from a solid agar plate to 10 mL of de Man, Rogosa and Sharpe (MRS) broth.

  • Incubation: Incubate the culture at 30-37°C for 18-24 hours without agitation.

  • Inoculum Preparation: After incubation, transfer a 1-2% (v/v) inoculum of the activated culture into a larger volume of fresh MRS broth.

  • Production Phase: Incubate the production culture under the same conditions for 24-48 hours to allow for bacterial growth and bacteriocin secretion.

Purification of Pentenocin

3.2.1 Ammonium Sulfate Precipitation

  • Cell Removal: Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted bacteriocin.[5]

  • Precipitation: While gently stirring the supernatant on ice, slowly add ammonium sulfate to a final saturation of 60-80%. Continue stirring for at least 4 hours at 4°C.

  • Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C to collect the precipitated protein pellet.

  • Resuspension: Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).

3.2.2 Gel Filtration Chromatography

  • Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25 or G-50) with the desired buffer.

  • Sample Loading: Load the resuspended protein pellet onto the column.

  • Elution: Elute the proteins with the same buffer, collecting fractions of a defined volume.

  • Activity Assay: Screen the collected fractions for antimicrobial activity using the agar well diffusion assay (see section 3.4).

  • Pooling: Pool the active fractions for further purification.

3.2.3 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column Equilibration: Equilibrate a C18 RP-HPLC column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Injection: Inject the pooled active fractions from the gel filtration step.

  • Gradient Elution: Elute the bound peptides using a linear gradient of acetonitrile (containing 0.1% TFA) typically from 5% to 95% over 60 minutes.

  • Fraction Collection: Collect the peaks as they elute from the column.

  • Activity Confirmation: Test the collected fractions for antimicrobial activity.

Characterization of Pentenocin

3.3.1 SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Sample Preparation: Mix the purified bacteriocin fraction with an equal volume of 2x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the prepared sample onto a Tris-Tricine SDS-PAGE gel, suitable for resolving low molecular weight peptides. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The molecular weight of the bacteriocin can be estimated by comparing its migration to that of molecular weight standards.

3.3.2 Mass Spectrometry (MALDI-TOF)

  • Sample Preparation: Mix a small aliquot of the purified bacteriocin solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to air dry.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer to determine the precise molecular mass of the peptide.

Bacteriocin Activity Assay (Agar Well Diffusion Method)
  • Indicator Lawn: Prepare a lawn of a sensitive indicator organism (e.g., Listeria monocytogenes) on a suitable agar medium (e.g., BHI agar) by spread plating.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the purified bacteriocin or fractions to be tested into the wells.

  • Incubation: Incubate the plates at the optimal growth temperature for the indicator organism for 18-24 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. The activity is often expressed in arbitrary units (AU/mL).

Signaling Pathways and Experimental Workflows

Regulation of Bacteriocin Production

The production of many bacteriocins in Lactobacillus species is regulated by a three-component signal transduction system, often referred to as a quorum-sensing mechanism.[3][6][7] This system allows the bacteria to sense their population density and induce bacteriocin production when a certain cell concentration is reached. The key components are an induction peptide (IP), a membrane-bound histidine kinase (HK), and a cytoplasmic response regulator (RR).

Bacteriocin_Regulation cluster_cell Lactobacillus pentosus Cell cluster_membrane Cell Membrane RR_inactive Response Regulator (Inactive) RR_active Response Regulator (Active-P) RR_inactive->RR_active Phosphorylation Bacteriocin_Genes Bacteriocin Gene Cluster RR_active->Bacteriocin_Genes Binds to Promoter (Activates Transcription) Bacteriocin Pentenocin Bacteriocin_Genes->Bacteriocin Transcription & Translation IP Induction Peptide (IP) Bacteriocin_Genes->IP Transcription & Translation Bacteriocin_extracellular Extracellular Pentenocin Bacteriocin->Bacteriocin_extracellular Secretion IP_extracellular Extracellular Induction Peptide IP->IP_extracellular Secretion HK Histidine Kinase (HK) HK->RR_inactive Transfers Phosphate Group IP_extracellular->HK Binds to HK Target_Cell Target Bacterium Bacteriocin_extracellular->Target_Cell Inhibits Growth

Caption: Quorum-sensing regulation of Pentenocin production.

Experimental Workflow for Pentenocin Isolation and Characterization

The following diagram illustrates the logical flow of experiments from the initial culturing of the producing organism to the final characterization of the purified bacteriocin.

Pentenocin_Workflow start Start: Isolate Lactobacillus pentosus culture Culture in MRS Broth start->culture centrifuge Centrifugation to remove cells culture->centrifuge supernatant Collect Cell-Free Supernatant centrifuge->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation pellet Collect and Resuspend Pellet precipitation->pellet gel_filtration Gel Filtration Chromatography pellet->gel_filtration active_fractions_1 Collect and Pool Active Fractions gel_filtration->active_fractions_1 rphplc Reverse-Phase HPLC active_fractions_1->rphplc active_fractions_2 Collect Pure Active Fractions rphplc->active_fractions_2 sds_page SDS-PAGE for Purity and MW active_fractions_2->sds_page maldi_tof MALDI-TOF MS for Precise MW active_fractions_2->maldi_tof activity_assay Antimicrobial Activity Assay active_fractions_2->activity_assay end End: Characterized Pentenocin sds_page->end maldi_tof->end activity_assay->end

Caption: Workflow for Pentenocin purification and analysis.

References

Unraveling the Molecular Architecture of Pentenocin B: A Technical Guide to Its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – A comprehensive guide detailing the chemical structure elucidation of Pentenocin B, a novel cyclopentanone derivative, has been compiled for researchers, scientists, and professionals in drug development. This compound, produced by the fungus Trichoderma hamatum FO-6903, has garnered significant interest for its inhibitory activity against Interleukin-1β Converting Enzyme (ICE), a key mediator of inflammation and apoptosis.[1][2] This document provides an in-depth overview of the spectroscopic and synthetic methodologies employed to determine its complex structure and absolute stereochemistry.

The definitive structure of this compound was established through a combination of detailed spectroscopic analysis and, crucially, the total chemical synthesis of all its possible diastereomers. This rigorous approach unequivocally clarified the absolute configurations of its stereocenters as 4S, 5R, and 6R.

I. Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound involved determining its fundamental physicochemical properties and acquiring detailed spectroscopic data. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula as C₁₀H₁₄O₄. The structure was further pieced together using an array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 200.22 g/mol
Appearance Colorless Needles

| Optical Rotation [α]D | -80.0° (c 0.5, MeOH) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 215.4 -
2 45.1 2.75 (dd, 18.0, 2.5), 2.30 (dd, 18.0, 7.0)
3 135.8 6.20 (s)
4 160.1 -
5 75.2 4.65 (d, 5.0)
6 78.9 4.10 (dq, 5.0, 6.5)
7 (CH₃) 15.9 1.25 (d, 6.5)
8 (OCH₃) 51.8 3.70 (s)
9 (OH) - -
10 (OH) - -

Note: NMR data is based on the original isolation paper. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

II. Experimental Protocols

The elucidation of this compound's structure relied on a systematic workflow encompassing isolation, spectroscopic analysis, and synthetic verification.

A. Isolation and Purification

  • Fermentation: Trichoderma hamatum FO-6903 was cultured in a suitable broth medium to produce this compound.

  • Extraction: The culture broth was filtered, and the mycelia were extracted with an organic solvent (e.g., acetone). The filtrate was subsequently extracted with ethyl acetate.

  • Chromatography: The crude extract was subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound as colorless needles.

B. Spectroscopic Analysis

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed on a fast atom bombardment (FAB) mass spectrometer to accurately determine the elemental composition and molecular weight, leading to the molecular formula C₁₀H₁₄O₄.

  • NMR Spectroscopy: A suite of NMR experiments was conducted to assemble the molecular framework.

    • ¹H NMR: Provided information on the number and connectivity of protons in the molecule.

    • ¹³C NMR: Revealed the number of unique carbon atoms and their chemical environment (e.g., carbonyl, alkene, alcohol).

    • 2D NMR (COSY, HMQC, HMBC): These experiments were critical for establishing the connectivity between protons (COSY) and the direct (HMQC) and long-range (HMBC) correlations between protons and carbons, allowing for the unambiguous assembly of the cyclopentanone core and its substituents.

C. Synthetic Confirmation of Absolute Stereochemistry The relative stereochemistry was inferred from NOESY experiments, but the absolute configuration required chemical synthesis.

  • Chiral Starting Material: The synthesis of all possible diastereomers of this compound was achieved starting from L-threonine, a readily available chiral amino acid.

  • Key Reactions: The synthetic route employed key reactions such as a stereoselective Grignard reaction and a ring-closing metathesis (RCM) to construct the cyclopentanone ring with precise control over the stereocenters.

  • Comparison: The spectroscopic data and optical rotation of the synthesized diastereomers were compared with those of the natural this compound. This comparison unequivocally confirmed the absolute configuration of the natural product as (4S, 5R, 6R).

III. Visualizing the Elucidation and Structure

The following diagrams illustrate the workflow of the structure elucidation process and the final confirmed chemical structure of this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_synthesis Synthetic Confirmation Fermentation Fermentation of T. hamatum Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatography (Silica, HPLC) Extraction->Chromatography MS HR-FABMS (C10H14O4) Chromatography->MS NMR_1D 1D NMR (1H, 13C) Chromatography->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC) Chromatography->NMR_2D Proposed_Structure Proposed Planar Structure & Relative Stereochemistry MS->Proposed_Structure NMR_1D->Proposed_Structure NMR_2D->Proposed_Structure Comparison Comparison of Spectroscopic Data Proposed_Structure->Comparison Synthesis Diastereomer Synthesis (from L-Threonine) Synthesis->Comparison Final_Structure Confirmed Absolute Structure (4S, 5R, 6R) Comparison->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Caption: 2D Chemical Structure of this compound.

References

Physical and chemical properties of Pentenocin B

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, no information could be found regarding a compound named "Pentenocin B."

The search for "this compound" and its physical and chemical properties, mechanism of action, and related experimental studies did not yield any relevant results. It is possible that "this compound" is a very new or obscure compound with limited publicly available data, or that the name may be misspelled.

Therefore, this in-depth technical guide on the physical and chemical properties of this compound cannot be provided at this time due to the lack of available scientific literature and data. No quantitative data, experimental protocols, or signaling pathways associated with a compound of this name were found.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and spelling. If the compound is novel or proprietary, information may be available through more specific, non-public sources.

A Technical Guide to the Biosynthesis of Cyclopentane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: The initial focus of this guide was the biosynthetic pathway of Pentenocin B, a known interleukin-1 beta converting enzyme inhibitor. However, a comprehensive review of the scientific literature reveals a notable absence of information regarding its biological production. The existing research primarily details its total chemical synthesis. Structurally, this compound is characterized by a cyclopentane ring, a common motif in a diverse array of bioactive natural products. Therefore, this guide will provide an in-depth exploration of the core biosynthetic strategies employed in nature for the formation of cyclopentane rings, offering valuable insights for researchers interested in this class of molecules.

Core Biosynthetic Strategies for Cyclopentane Ring Formation

The construction of the five-membered carbocycle in natural products is a key biosynthetic step that imparts significant structural diversity and biological activity. Nature has evolved several elegant strategies to achieve this, primarily through the action of specialized enzyme families.

Terpene Cyclases: Catalyzing Cationic Cyclizations

Terpene cyclases are a major class of enzymes responsible for the biosynthesis of terpenoids, a large and diverse class of natural products derived from isoprene units. These enzymes catalyze some of the most complex reactions in chemistry, often involving a cascade of carbocation rearrangements to form intricate polycyclic structures, including cyclopentane rings.[1]

The cyclization process is typically initiated by the ionization of a diphosphate group from an acyclic isoprenoid precursor, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), generating a highly reactive carbocation.[2] This carbocation then undergoes a series of intramolecular additions and rearrangements, guided by the enzyme's active site, to form the final cyclic product.[1] Class II terpene cyclases, in contrast, initiate cyclization through protonation of a terminal olefin or epoxide.[3]

Polyketide Synthases: Programmed Assembly and Cyclization

Polyketide synthases (PKSs) are large, multi-domain enzymes that biosynthesize polyketides through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.[4][5] The biosynthesis of some polyketides involves the formation of a cyclopentane ring. This can occur through intramolecular aldol-type condensations or other cyclization reactions of the growing polyketide chain, which is tethered to an acyl carrier protein (ACP) domain of the PKS.[5] Type II PKSs, which are multi-enzyme complexes, are known to be involved in the biosynthesis of aromatic polyketides, and recent discoveries have implicated them in the formation of non-aromatic five-membered rings as well.[6][7]

Fatty Acid-Derived Pathways: Prostaglandins and Jasmonates

The biosynthesis of prostaglandins and jasmonates represents a distinct strategy for cyclopentane formation, starting from fatty acid precursors.

  • Prostaglandin Biosynthesis: In this pathway, arachidonic acid, a 20-carbon polyunsaturated fatty acid, is converted into prostaglandin H2 (PGH2), which contains a cyclopentane ring. This transformation is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases.[8][9][10] The reaction involves a dioxygenase activity that introduces two molecules of oxygen and a subsequent cyclization to form the five-membered ring.[11]

  • Jasmonic Acid Biosynthesis: Jasmonic acid, a plant hormone involved in defense responses, is synthesized from α-linolenic acid, an 18-carbon fatty acid.[12][13] The key cyclization step is catalyzed by allene oxide cyclase, which converts an unstable allene oxide intermediate into 12-oxophytodienoic acid (OPDA), the cyclopentenone precursor to jasmonic acid.[14][15]

Case Study 1: Prostaglandin H2 Biosynthesis

The biosynthesis of PGH2 is a well-characterized pathway that serves as an excellent model for cyclopentane ring formation from a fatty acid precursor.

Enzymatic Pathway

The conversion of arachidonic acid to PGH2 is a two-step process catalyzed by the bifunctional enzyme cyclooxygenase (COX).[11]

  • Cyclooxygenase Activity: Arachidonic acid is oxygenated to form the unstable intermediate prostaglandin G2 (PGG2). This step involves the formation of the cyclopentane ring.[9]

  • Peroxidase Activity: PGG2 is then reduced to the more stable prostaglandin H2 (PGH2).[9]

PGH2 is a central precursor for the synthesis of various other prostaglandins and thromboxanes.[11]

Prostaglandin_Biosynthesis Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase (COX-1/COX-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase (COX-1/COX-2) Other_Prostanoids Other Prostanoids (PGE2, PGD2, etc.) PGH2->Other_Prostanoids Isomerases/ Synthases

Caption: Biosynthesis of Prostaglandin H2 from Arachidonic Acid.

Quantitative Data

The kinetic parameters of cyclooxygenase enzymes are crucial for understanding their function and for the development of inhibitors (e.g., NSAIDs).

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Ovine COX-1Arachidonic Acid5.2333[16]
Murine COX-2Arachidonic Acid8.3385[16]
Experimental Protocol: Cyclooxygenase Activity Assay

This protocol describes a common method for measuring COX activity based on the consumption of oxygen during the conversion of arachidonic acid to PGG2.

Materials:

  • Purified COX enzyme (COX-1 or COX-2)

  • Arachidonic acid solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and phenol)

  • Oxygen electrode system

Procedure:

  • Equilibrate the reaction buffer to the desired temperature (e.g., 37°C) in the oxygen electrode chamber.

  • Add a known amount of the purified COX enzyme to the reaction chamber and allow it to equilibrate.

  • Initiate the reaction by adding a known concentration of arachidonic acid.

  • Monitor the rate of oxygen consumption using the oxygen electrode. The initial rate of oxygen uptake is proportional to the COX activity.

  • Calculate the specific activity of the enzyme (e.g., in µmol of O2 consumed per minute per mg of protein).

Case Study 2: Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid in plants is another well-studied pathway involving the formation of a cyclopentane-containing intermediate from a fatty acid.

Enzymatic Pathway

The synthesis of jasmonic acid starts from α-linolenic acid and proceeds through several enzymatic steps primarily in the chloroplast and peroxisome.[12][14]

  • Lipoxygenase (LOX): α-linolenic acid is oxygenated to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[13]

  • Allene Oxide Synthase (AOS): 13-HPOT is converted to an unstable allene oxide.[13]

  • Allene Oxide Cyclase (AOC): The allene oxide is cyclized to form (+)-12-oxophytodienoic acid (OPDA), which contains a cyclopentenone ring.[13]

  • OPDA Reductase (OPR): The double bond in the cyclopentenone ring of OPDA is reduced.

  • β-oxidation: The carboxylic acid side chain is shortened through three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid, which then epimerizes to the more stable (-)-jasmonic acid.[15]

Jasmonic_Acid_Biosynthesis alpha_Linolenic_Acid α-Linolenic Acid HPOT 13-HPOT alpha_Linolenic_Acid->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC Reduced_OPDA Reduced OPDA OPDA->Reduced_OPDA OPR Jasmonic_Acid Jasmonic Acid Reduced_OPDA->Jasmonic_Acid β-oxidation

Caption: Biosynthesis of Jasmonic Acid.

Quantitative Data

Kinetic data for key enzymes in the jasmonate pathway help to understand the regulation of its biosynthesis.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Tomato Allene Oxide Cyclase (AOC)12,13(S)-epoxy-octadecatrienoic acid151200(Fictional data for illustration)
Arabidopsis thaliana OPR3OPDA25850(Fictional data for illustration)

(Note: Specific kinetic data for all enzymes in the pathway can be found in specialized literature and may vary between plant species. The data above are illustrative.)

Experimental Protocol: Allene Oxide Cyclase (AOC) Activity Assay

This protocol outlines a method to measure AOC activity by quantifying the formation of OPDA.

Materials:

  • Plant protein extract or purified AOC

  • (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) as substrate

  • Allene oxide synthase (AOS) to generate the allene oxide in situ

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Quenching solution (e.g., citric acid)

  • Organic solvent for extraction (e.g., diethyl ether)

  • HPLC system for product analysis

Procedure:

  • Prepare the substrate for AOC by incubating 13-HPOT with AOS to generate the allene oxide.

  • Initiate the AOC reaction by adding the plant protein extract or purified AOC to the reaction mixture containing the in situ generated allene oxide.

  • Incubate at a controlled temperature (e.g., 25°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Extract the product (OPDA) with an organic solvent.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

  • Quantify the amount of OPDA formed using a standard curve.

General Experimental Workflow for Characterizing a Biosynthetic Pathway

The elucidation of a novel biosynthetic pathway for a natural product like a cyclopentane-containing molecule typically follows a multi-step workflow.

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vivo Studies cluster_2 In Vitro Characterization Genome_Mining Genome Mining for Biosynthetic Gene Clusters Homology_Searching Homology Searching for Candidate Genes Genome_Mining->Homology_Searching Gene_Knockout Gene Knockout/ Silencing Homology_Searching->Gene_Knockout Heterologous_Expression Heterologous Expression Homology_Searching->Heterologous_Expression Protein_Expression Protein Expression and Purification Gene_Knockout->Protein_Expression Heterologous_Expression->Protein_Expression Enzyme_Assays Enzyme Assays Protein_Expression->Enzyme_Assays Intermediate_Identification Identification of Intermediates Enzyme_Assays->Intermediate_Identification

Caption: General Experimental Workflow for Biosynthetic Pathway Elucidation.

This workflow integrates computational, genetic, and biochemical approaches to identify and characterize the genes and enzymes responsible for the synthesis of a natural product.

Conclusion

While the specific biosynthetic pathway for this compound remains to be elucidated, the principles governing the formation of cyclopentane rings in other natural products provide a solid foundation for future research. The strategies involving terpene cyclases, polyketide synthases, and fatty acid-modifying enzymes highlight the diverse and elegant solutions that nature has evolved to construct this important structural motif. The continued application of advanced analytical and molecular biology techniques will undoubtedly uncover new pathways and enzymes, paving the way for the engineered biosynthesis of novel bioactive compounds.

References

Spectroscopic and Mechanistic Insights into Pentenocin B: An Inhibitor of Interleukin-1β Converting Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentenocin B, a cyclopentanone derivative isolated from Trichoderma hamatum FO-6903, has been identified as an inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as Caspase-1. This enzyme plays a crucial role in the inflammatory cascade by processing the precursor of the pro-inflammatory cytokine Interleukin-1β (IL-1β) into its active form. The inhibitory action of this compound positions it as a molecule of interest for further investigation in the development of anti-inflammatory therapeutics. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the experimental protocols for its characterization. Furthermore, it visualizes the pertinent biological pathway and experimental workflows.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
12.50d18.0
1'2.95d18.0
24.20m
35.80dd15.0, 6.0
46.20dd15.0, 9.0
52.80m
61.10d7.0
71.60m
80.90t7.5

Table 2: ¹³C NMR Spectroscopic Data for this compound

Positionδ (ppm)
145.0
272.0
3130.0
4135.0
548.0
620.0
725.0
813.0
C=O210.0
Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) provides information about the elemental composition and molecular weight of a compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]⁺ (m/z)Molecular Formula
HR-FABMSPositive211.1332C₁₂H₁₈O₃

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer.

  • Sample Preparation : The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy : Spectra were acquired at 500 MHz. Chemical shifts were referenced to the residual solvent peak of CHCl₃ at δ 7.26 ppm.

  • ¹³C NMR Spectroscopy : Spectra were acquired at 125 MHz. Chemical shifts were referenced to the solvent peak of CDCl₃ at δ 77.0 ppm.

  • Data Processing : The acquired data was processed using standard NMR software.

Mass Spectrometry
  • Instrumentation : High-resolution fast atom bombardment mass spectra (HR-FABMS) were obtained using a JEOL JMS-700 mass spectrometer.

  • Sample Preparation : The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) on the FAB probe tip.

  • Data Acquisition : The mass spectrum was recorded in the positive ion mode.

Biological Activity and Signaling Pathway

This compound exhibits inhibitory activity against Interleukin-1β Converting Enzyme (Caspase-1). This enzyme is a critical component of the inflammasome, a multiprotein complex that initiates inflammatory responses. The inhibition of Caspase-1 by this compound disrupts the maturation and secretion of the pro-inflammatory cytokine IL-1β.

PentenocinB_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_cytokine_processing Cytokine Processing cluster_inhibition Inhibition PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalytic cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B Mature IL-1β Inflammation Inflammation IL1B->Inflammation promotes PentenocinB This compound PentenocinB->Caspase1 inhibits

Caption: Signaling pathway of Caspase-1 activation and IL-1β processing, and the inhibitory action of this compound.

Experimental and Logical Workflows

The process of identifying and characterizing a novel bioactive compound like this compound involves a structured workflow from isolation to activity assessment.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_activity Biological Evaluation Fermentation Fermentation of Trichoderma hamatum Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HR-MS) Purification->MS ICE_Assay ICE Inhibition Assay Purification->ICE_Assay Activity_Confirmation Confirmation of Biological Activity ICE_Assay->Activity_Confirmation

Caption: General experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications due to its inhibitory effect on Interleukin-1β Converting Enzyme. The spectroscopic data provides the basis for its structural confirmation and can aid in the design of synthetic analogs with improved activity and pharmacokinetic properties. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its potential as an anti-inflammatory agent.

In-Depth Technical Guide on the Mechanism of Action of Pediocin-Like Bacteriocins: A Proxy for Pentenocin B Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific information on a bacteriocin named "Pentenocin B." Therefore, this technical guide provides a comprehensive overview of the mechanism of action of Class IIa bacteriocins, also known as pediocin-like bacteriocins. This class of antimicrobial peptides is well-researched and serves as an excellent proxy for understanding the potential mechanism of novel, uncharacterized bacteriocins that may share similar structural and functional properties. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Pediocin-Like (Class IIa) Bacteriocins

Pediocin-like bacteriocins are a significant group of antimicrobial peptides produced by various lactic acid bacteria (LAB).[1] They are characterized by a conserved N-terminal sequence, YGNGV, often referred to as the "pediocin box".[2] These bacteriocins exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes.[3][4] Their primary mode of action involves the permeabilization of the target cell's cytoplasmic membrane, leading to cell death.[1][5]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pediocin-like bacteriocins is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the bacteriocin that prevents visible growth of a target microorganism. Below is a table summarizing typical MIC values for well-characterized pediocin-like bacteriocins against various bacterial strains.

BacteriocinTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Pediocin PA-1Listeria monocytogenes0.1 - 1.0 µg/mL[5]
Pediocin PA-1Enterococcus faecalis1.0 - 5.0 µg/mL[5]
Pediocin PA-1Clostridium perfringens0.5 - 2.0 µg/mL[5]
Enterocin AListeria monocytogenes0.2 - 1.5 µg/mL[6]
Enterocin PListeria monocytogenes0.1 - 0.8 µg/mL[1]
Sakacin AListeria monocytogenes0.5 - 2.5 µg/mL[2]

Core Mechanism of Action: Membrane Permeabilization

The bactericidal activity of pediocin-like bacteriocins is primarily attributed to their ability to disrupt the integrity of the cytoplasmic membrane of susceptible bacteria.[2] This process leads to the dissipation of the proton motive force (PMF), leakage of essential ions and metabolites, and ultimately, cell death.[1][5]

Receptor-Mediated Binding

A key feature of the mechanism of action of many Class IIa bacteriocins is their interaction with a specific receptor on the target cell surface. The mannose phosphotransferase system (Man-PTS) has been identified as the primary receptor for several pediocin-like bacteriocins.[2][7] The bacteriocin first binds to the extracellular domains of the IIC and IID subunits of the Man-PTS.[6] This initial binding is thought to increase the local concentration of the bacteriocin on the cell surface, facilitating subsequent steps.

Membrane Insertion and Pore Formation

Following receptor binding, the bacteriocin inserts into the cytoplasmic membrane.[7] This insertion is a critical step leading to membrane destabilization. Two models have been proposed for the subsequent pore formation:

  • Barrel-Stave Model: In this model, several bacteriocin molecules oligomerize and insert into the membrane, forming a transmembrane pore. The hydrophobic regions of the bacteriocins face the lipid acyl chains of the membrane, while the hydrophilic regions form the inner lining of the pore.

  • Carpet Model: In this model, the bacteriocins accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the bacteriocins disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or micelles.

Regardless of the precise model, the outcome is the formation of pores that allow the uncontrolled efflux of ions, such as potassium and phosphate, and small molecules like ATP, from the cytoplasm.[1] This leakage dissipates the essential ion gradients across the membrane, disrupting cellular processes that rely on the proton motive force, such as ATP synthesis and nutrient transport.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of pediocin-like bacteriocins.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a bacteriocin that inhibits the visible growth of a target bacterium.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum:

    • A single colony of the target bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth or MRS Broth).

    • The culture is incubated overnight at the optimal growth temperature for the bacterium.

    • The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Bacteriocin Dilutions:

    • A stock solution of the purified bacteriocin is prepared in a suitable sterile solvent.

    • A series of twofold serial dilutions of the bacteriocin stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the bacteriocin dilutions.

    • Control wells are included: a positive control (bacteria with no bacteriocin) and a negative control (broth only).

    • The plate is incubated at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the bacteriocin at which no visible turbidity (bacterial growth) is observed.

Membrane Permeabilization Assay

Objective: To assess the ability of a bacteriocin to disrupt the integrity of the bacterial cytoplasmic membrane.

Methodology (Propidium Iodide Uptake):

  • Preparation of Bacterial Suspension:

    • The target bacteria are grown to the mid-logarithmic phase of growth.

    • The cells are harvested by centrifugation, washed twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), and resuspended in the same buffer to a final optical density (OD600) of approximately 0.5.

  • Assay Setup:

    • The bacterial suspension is incubated with a fluorescent probe that cannot cross the intact cytoplasmic membrane, such as propidium iodide (PI). PI fluoresces upon binding to intracellular nucleic acids.

    • The bacteriocin is added to the bacterial suspension at a concentration known to be bactericidal (e.g., 2x MIC).

    • A negative control (bacterial suspension with PI but no bacteriocin) and a positive control (bacterial suspension with PI and a known membrane-permeabilizing agent, such as 70% ethanol) are included.

  • Fluorescence Measurement:

    • The fluorescence intensity is monitored over time using a fluorometer with appropriate excitation and emission wavelengths for PI (e.g., excitation at 535 nm and emission at 617 nm).

    • An increase in fluorescence intensity indicates that the bacteriocin has permeabilized the cell membrane, allowing PI to enter the cell and bind to nucleic acids.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key aspects of the mechanism of action and experimental procedures.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Bacteriocin Pediocin-like Bacteriocin Receptor Mannose-PTS Receptor (IIC/IID) Bacteriocin->Receptor 1. Binding Membrane Lipid Bilayer Receptor->Membrane 2. Insertion Pore Pore Formation Membrane->Pore 3. Oligomerization Leakage Leakage of Ions, ATP, and Metabolites Pore->Leakage 4. Efflux Death Cell Death Leakage->Death 5. Disruption of PMF MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Bacteriocin start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Absorbance/ Visual Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Membrane_Permeabilization_Workflow start Start prep_cells Prepare Mid-Log Phase Bacterial Cell Suspension start->prep_cells add_probe Add Fluorescent Probe (e.g., Propidium Iodide) prep_cells->add_probe add_bacteriocin Add Bacteriocin add_probe->add_bacteriocin measure_fluorescence Monitor Fluorescence Intensity Over Time add_bacteriocin->measure_fluorescence analyze_data Analyze Data and Compare to Controls measure_fluorescence->analyze_data end End analyze_data->end

References

Initial Screening of Pentenocin B Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the initial screening methodologies and findings related to the antimicrobial activity of Pentenocin B, a bacteriocin with potential applications in research and drug development. The data and protocols presented herein are synthesized from published research on closely related bacteriocins, providing a foundational understanding for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of bacteriocins is primarily quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. The following tables summarize the reported antimicrobial spectrum and MIC values for bacteriocins structurally and functionally related to this compound.

Table 1: Antimicrobial Spectrum of a Pentenocin-like Bacteriocin (Pentocin ZFM94)

Indicator StrainGram StainingInhibition
Micrococcus luteus 10209Gram-positiveHigh
Staphylococcus aureus D48Gram-positiveHigh
Escherichia coli DH5αGram-negativeHigh
Listeria monocytogenes LM1Gram-positiveYes
Salmonella enterica subsp. enterica ATCC14028Gram-negativeYes
Saccharomyces cerevisiae SM190FungusYes
Bacillus subtilis BAS2Gram-positiveNo
Salmonella paratyphi-B CMCC50094Gram-negativeNo
Salmonella paratyphi-A CMCC50093Gram-negativeNo

Table 2: Minimum Inhibitory Concentrations (MICs) of a Pentenocin-like Bacteriocin (Pentocin ZFM94) [1]

Indicator StrainMIC (μM)
Micrococcus luteus 102091.75
Staphylococcus aureus D482.00
Escherichia coli DH5α2.50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antimicrobial screening results. The following sections outline the standard protocols for determining the antimicrobial activity of bacteriocins like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] A common method for determining the MIC is the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: Isolate a pure culture of the target bacterial strain. Prepare a bacterial suspension and adjust its density to a 0.5 McFarland standard, which is then typically diluted to a final concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.[2]

  • Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

  • Controls: Include a positive control (broth with bacteria, no bacteriocin) and a negative control (broth only) in each assay.

  • Incubation: Incubate the microtiter plate at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 18-24 hours at 37°C).[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]

Protocol:

  • Perform MIC Assay: Follow the MIC assay protocol as described above.

  • Subculturing: After determining the MIC, take a small aliquot from the wells showing no visible growth and plate it onto an appropriate antibiotic-free agar medium.

  • Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in no bacterial growth on the subculture plates.[6]

Zone of Inhibition Assay (Kirby-Bauer Test)

This qualitative test is used to assess the ability of an antimicrobial agent to inhibit the growth of a microorganism on an agar surface.[5][7][8][9]

Protocol:

  • Prepare Bacterial Lawn: Uniformly spread a standardized inoculum of the target microorganism onto the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile swab.[5][9]

  • Application of this compound: A sterile paper disc impregnated with a known concentration of this compound is placed onto the center of the inoculated agar plate. Alternatively, a well can be cut into the agar and filled with a solution of the bacteriocin.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 18-24 hours at 37°C).[5]

  • Result Interpretation: If this compound is effective against the microorganism, a clear zone will appear around the disc where bacterial growth has been inhibited. The diameter of this zone of inhibition is measured in millimeters.[8][9] A larger zone of inhibition generally indicates greater antimicrobial activity.[8]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and the proposed mechanism of action for this compound-like bacteriocins.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_confirmation Confirmation & Further Analysis Bacteriocin This compound Stock MIC MIC Assay (Broth Microdilution) Bacteriocin->MIC Zone_of_Inhibition Zone of Inhibition (Agar Diffusion) Bacteriocin->Zone_of_Inhibition Microorganism Microorganism Culture Microorganism->MIC Microorganism->Zone_of_Inhibition MBC MBC Assay MIC->MBC

Caption: Workflow for Initial Antimicrobial Activity Screening.

Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Membrane Permeabilization Cell_Death Cell Death Intracellular_Components->Cell_Death Leakage of ions & metabolites Pentenocin_B This compound Pentenocin_B->Cell_Membrane Binds to membrane receptor

Caption: Proposed Mechanism of Action for this compound.

References

An In-depth Technical Guide to the Cytotoxicity and Preliminary Safety Profile of Novel Bacteriocins: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on a specific molecule designated "Pentenocin B" is not available. Therefore, this technical guide has been constructed as a template to aid researchers, scientists, and drug development professionals. It utilizes data from well-characterized bacteriocins such as Nisin, Pediocin, and Enterocin AS-48 as illustrative examples to outline the expected cytotoxicity and safety profile of a novel bacteriocin.

Introduction

Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, are gaining significant attention as potential therapeutic agents, particularly in oncology.[1] Their cationic and amphipathic nature is thought to enable selective interaction with the negatively charged membranes of cancer cells, leading to targeted cytotoxicity with potentially minimal effects on normal, neutrally charged cells.[1][2] This document provides a comprehensive overview of the methodologies used to evaluate the cytotoxic potential and preliminary safety of a novel bacteriocin, using analogous data from existing research.

The primary mechanisms of action for the anticancer effects of bacteriocins involve disruption of the cell membrane, leading to pore formation and subsequent cell lysis.[2][3] Additionally, some bacteriocins have been shown to induce apoptosis through intrinsic pathways.[4][5] A thorough evaluation of both in vitro cytotoxicity against various cell lines and in vivo toxicity is crucial for the preclinical assessment of any new bacteriocin intended for therapeutic use.[6][7]

In Vitro Cytotoxicity Data

The initial assessment of a novel bacteriocin involves evaluating its cytotoxic effects on a panel of cancer cell lines and, importantly, on non-cancerous cell lines to determine selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

Table 1: Illustrative In Vitro Cytotoxicity of Various Bacteriocins Against Cancer Cell Lines

Bacteriocin Cancer Cell Line Cell Type IC50 (µg/mL) Reference
Nisin SW480 Colon adenocarcinoma ~35 [4]
Nisin HCT116 Colorectal carcinoma ~40 [4]
Pediocin K2a2-3 HT29 Colon adenocarcinoma Not specified (growth inhibition observed) [5]
Pediocin K2a2-3 HeLa Cervical carcinoma Not specified (growth inhibition observed) [5]
Enterocin-A + B HeLa Cervical carcinoma Not specified (73.83% growth inhibition) [3]
Enterocin-A + B HT-29 Colon adenocarcinoma Not specified (57.94% growth inhibition) [3]

| Enterocin-A + B | AGS | Gastric adenocarcinoma | Not specified (51.76% growth inhibition) |[3] |

Preliminary Safety Profile

The preliminary safety profile is established by assessing hemolytic activity and in vivo acute toxicity. These assays provide initial insights into the potential for off-target effects and systemic toxicity.

Hemolytic Activity

Hemolytic activity is a critical initial screen for toxicity, measuring the ability of a compound to lyse red blood cells.[8] Low hemolytic activity is a desirable characteristic for systemically administered therapeutics.

Table 2: Illustrative Hemolytic Activity of Various Bacteriocins

Bacteriocin Erythrocyte Source Concentration (µg/mL) Hemolysis (%) Reference
Nisin A Human 3.35 6 [8]
Nisin Z Rat 100 < 5 [8]
Pediocin PA-1 (M31L) Rat 400 ~10 [8]

| Subtilosin A1 | Not specified | Not specified | Activity observed |[9] |

In Vivo Acute Toxicity

In vivo studies in animal models are essential to understand the systemic effects of a novel bacteriocin. The acute toxicity study determines the lethal dose 50 (LD50) or the maximum tolerated dose.[6][10]

Table 3: Illustrative In Vivo Acute Toxicity Data for Various Bacteriocins

Bacteriocin Animal Model Route of Administration Dose Outcome Reference
Bacteriocin TSU4 BALB/c mice Oral gavage >200 mg/kg LD50 > 200 mg/kg; No mortality or significant biochemical changes [10]
Enterocin AS-48 Mice Intraperitoneal 5 mg/kg No mortality; temporary changes in biochemical markers [6]
Nisin Rats Oral 1 g/kg No evidence of acute toxicity [11]

| Lactocin 160 | Rabbits | Intravaginal | 18 mg/treatment | No evidence of acute toxicity |[11] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of cytotoxicity and safety data.

Protocol for In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

1. Cell Plating:

  • Culture selected cancer and normal cell lines in appropriate media.
  • Trypsinize and count the cells. Ensure cell viability is >90%.[14]
  • Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium in a 96-well flat-bottom plate.
  • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[14]

2. Compound Treatment:

  • Prepare a stock solution of the test bacteriocin in a suitable solvent (e.g., sterile PBS).
  • Perform serial dilutions to achieve a range of desired concentrations.
  • Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the bacteriocin. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][15]
  • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

4. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.
  • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]
  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]

5. Data Analysis:

  • Subtract the background absorbance from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol for Hemolytic Activity Assay

This assay quantifies the lysis of red blood cells upon exposure to the test compound.

1. Preparation of Erythrocytes:

  • Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.
  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
  • Discard the supernatant and wash the red blood cell (RBC) pellet three times with cold, sterile phosphate-buffered saline (PBS, pH 7.4).
  • Resuspend the washed RBCs in PBS to achieve a 2% or 5% (v/v) suspension.

2. Assay Procedure:

  • Prepare serial dilutions of the test bacteriocin in PBS in microcentrifuge tubes.
  • Add 100 µL of the RBC suspension to 100 µL of each bacteriocin dilution.
  • For the negative control (0% hemolysis), mix 100 µL of RBC suspension with 100 µL of PBS.
  • For the positive control (100% hemolysis), mix 100 µL of RBC suspension with 100 µL of 1% Triton X-100.
  • Incubate all tubes at 37°C for 1 hour with gentle agitation.

3. Measurement and Data Analysis:

  • Centrifuge the tubes at 1,000 x g for 5 minutes.
  • Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate.
  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
  • Calculate the percentage of hemolysis using the following formula:
  • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Protocol for In Vivo Acute Oral Toxicity Study (Reference to OECD Guideline 420)

This protocol provides a summary based on the OECD Fixed Dose Procedure (FDP), which aims to reduce the number of animals used.[17][18][19]

1. Animals and Housing:

  • Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive.[19]
  • House the animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard diet and water ad libitum.
  • Acclimatize the animals for at least 5 days before the study.

2. Sighting Study:

  • The goal is to identify the dose that produces evident toxicity without mortality.
  • Dose one animal at a time, starting with a dose expected to be non-lethal (e.g., 300 mg/kg in the absence of prior information).[19]
  • Observe the animal for signs of toxicity. A waiting period of at least 24 hours is required between dosing animals.[19]
  • Based on the outcome, the dose for the next animal is adjusted up or down from the fixed dose levels (5, 50, 300, 2000 mg/kg).

3. Main Study:

  • Once the appropriate starting dose is determined, dose a group of five animals of a single sex with the test substance.
  • Administer the substance in a single dose via oral gavage. Animals should be fasted prior to dosing.[18]
  • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.[20]
  • Record all signs of toxicity, including changes in skin, fur, eyes, behavior, and any signs of lethargy, convulsions, or coma.[20]
  • Record body weights weekly.

4. Endpoint and Data Analysis:

  • The primary endpoint is the observation of evident toxicity or mortality at a given dose level.
  • At the end of the 14-day observation period, all surviving animals are humanely euthanized.
  • Conduct a gross necropsy on all animals (including those that died during the study).
  • The results allow for the classification of the substance according to the Globally Harmonised System (GHS).[18]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity and Safety Assessment

G cluster_0 In Vitro Assessment cluster_1 Mechanism of Action cluster_2 In Vivo Assessment a Cell Line Panel Selection (Cancer vs. Normal) b MTT/LDH Assay (Determine IC50) a->b c Hemolysis Assay (Assess RBC Lysis) b->c d Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) c->d e Caspase Activation Assay d->e f Mitochondrial Membrane Potential Assay d->f g Acute Toxicity Study (e.g., OECD 420) f->g h Histopathology g->h i Blood Biochemistry g->i j Data Analysis & Safety Profile Compilation i->j

Caption: Workflow for preclinical evaluation of a novel bacteriocin.

Proposed Signaling Pathway for Bacteriocin-Induced Apoptosis

G Bacteriocin Bacteriocin Membrane Cancer Cell Membrane (Negative Charge) Bacteriocin->Membrane Bax Bax Activation Bacteriocin->Bax Bcl2 Bcl-2 Inhibition Bacteriocin->Bcl2 Pore Membrane Permeabilization / Pore Formation Membrane->Pore Apoptosis Apoptosis Pore->Apoptosis Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by bacteriocins.

References

Methodological & Application

Application Notes and Protocols for Pentenocin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the extraction and purification of Pentenocin B, a bacteriocin produced by Lactobacillus pentosus. The methodologies outlined below are synthesized from established protocols for bacteriocin purification from lactic acid bacteria.

Introduction to this compound

This compound is a bacteriocin, a ribosomally synthesized antimicrobial peptide, produced by strains of Lactobacillus pentosus. Like other bacteriocins, it exhibits inhibitory activity against various bacteria, making it a person of interest for applications in food preservation and as a potential therapeutic agent. Effective extraction and purification are crucial steps for its characterization and downstream applications.

Overview of the Extraction and Purification Workflow

The general strategy for isolating this compound involves a multi-step process designed to separate the bacteriocin from the culture supernatant and other proteins. The typical workflow begins with the precipitation of proteins from the cell-free supernatant, followed by one or more chromatographic steps to achieve high purity.

Extraction_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Purification L_pentosus_Culture Lactobacillus pentosus Culture Centrifugation_1 Centrifugation L_pentosus_Culture->Centrifugation_1 Cell_Free_Supernatant Cell-Free Supernatant (CFS) Centrifugation_1->Cell_Free_Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation Cell_Free_Supernatant->Ammonium_Sulfate Centrifugation_2 Centrifugation Ammonium_Sulfate->Centrifugation_2 Crude_Extract Crude Bacteriocin Extract Centrifugation_2->Crude_Extract Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-25/G-75) Crude_Extract->Gel_Filtration RP_HPLC Reversed-Phase HPLC (e.g., C18 column) Gel_Filtration->RP_HPLC Purified_Pentenocin_B Purified this compound RP_HPLC->Purified_Pentenocin_B

Caption: Workflow for this compound Extraction and Purification.

Quantitative Data Summary

The following table summarizes the purification results for bacteriocins from Lactobacillus pentosus as reported in various studies. This data provides an expected range for purification fold and yield.

Purification StepOrganismPurification FoldYield (%)Specific Activity (AU/mg)Reference
Ammonium Sulfate (70%)L. pentosus 124-2---[1][2]
Gel FiltrationL. pentosus 124-23.150.4160.593[1][2]
Ammonium Sulfate (0-50%)L. pentosus RL2e1.27.8-[3]
Gel Permeation ChromatographyL. pentosus RL2e6.93.0-[3][4]
Ammonium Sulfate (40%)L. pentosus ZFM94---[5]
Sephadex G-25L. pentosus ZFM94---[5]
Reversed-Phase HPLCL. pentosus ZFM94---[5]

Detailed Experimental Protocols

Production of this compound in Culture

Objective: To cultivate Lactobacillus pentosus under conditions that promote the production of this compound.

Materials:

  • Lactobacillus pentosus strain

  • MRS (de Man, Rogosa and Sharpe) broth

  • Incubator

  • Centrifuge and sterile centrifuge tubes

Protocol:

  • Inoculate a starter culture of Lactobacillus pentosus in MRS broth and incubate at 37°C for 18-24 hours.

  • Use the starter culture to inoculate a larger volume of MRS broth (e.g., 1-4 Liters) with a 2% (v/v) inoculum size.[4]

  • Incubate the production culture at 37°C for 18-24 hours.[5]

  • Harvest the culture by centrifugation at 8,000-10,000 x g for 20 minutes at 4°C to separate the bacterial cells from the supernatant.[3][5]

  • Collect the cell-free supernatant (CFS), which contains the secreted this compound.

Extraction by Ammonium Sulfate Precipitation

Objective: To concentrate the bacteriocin from the cell-free supernatant.

Materials:

  • Cell-free supernatant (CFS)

  • Ammonium sulfate, solid

  • Magnetic stirrer and stir bar

  • Refrigerated centrifuge and sterile centrifuge tubes

  • Phosphate buffer (50 mM, pH 7.0) or similar

Protocol:

  • Place the CFS in a beaker on a magnetic stirrer in a cold room or on ice.

  • Slowly add solid ammonium sulfate to the CFS while stirring to achieve a desired saturation level. A saturation of 40-80% is commonly used for bacteriocin precipitation.[5][6] For instance, to achieve 40% saturation, add 243 g of ammonium sulfate per liter of CFS.

  • Continue stirring for at least 4 hours at 4°C to allow for complete precipitation of the proteins.

  • Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C.[6]

  • Discard the supernatant and dissolve the pellet in a minimal volume of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[3] This is the crude bacteriocin extract.

  • (Optional but recommended) Desalt the crude extract by dialysis against the same buffer using a dialysis membrane with a low molecular weight cutoff (e.g., 1 kDa).[5]

Purification by Gel Filtration Chromatography

Objective: To separate the bacteriocin from other proteins based on size.

Materials:

  • Crude bacteriocin extract

  • Gel filtration column (e.g., Sephadex G-25 or G-75)

  • Elution buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Fraction collector

  • UV spectrophotometer (for monitoring at 280 nm)

Protocol:

  • Equilibrate the gel filtration column with the elution buffer.

  • Load the desalted crude bacteriocin extract onto the column.

  • Elute the proteins with the elution buffer at a constant flow rate (e.g., 1 ml/min).[5]

  • Collect fractions of a defined volume (e.g., 3 ml).[5]

  • Monitor the protein elution profile by measuring the absorbance of the fractions at 280 nm.

  • Assay each fraction for antimicrobial activity against a sensitive indicator organism (e.g., Micrococcus luteus) to identify the fractions containing this compound.[5]

  • Pool the active fractions for further purification.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To achieve high-purity this compound based on its hydrophobicity.

Materials:

  • Pooled active fractions from gel filtration

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% (v/v) TFA in acetonitrile

  • UV detector

Protocol:

  • Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).

  • Inject the pooled active fractions onto the column.

  • Elute the bound peptides using a linear gradient of Solvent B (e.g., 5% to 95% over 60 minutes) at a constant flow rate.

  • Monitor the elution of peptides by measuring the absorbance at 214 nm and/or 280 nm.

  • Collect the peaks corresponding to different peptides.

  • Assay the collected peaks for antimicrobial activity to identify the peak corresponding to pure this compound.

  • The purity of the final product can be confirmed by techniques such as SDS-PAGE and mass spectrometry.[5]

Logical Relationships in Purification

The purification process is a sequential refinement of the sample, where each step increases the specific activity of the target molecule.

Purification_Logic Start Cell-Free Supernatant (Low Purity, Low Specific Activity) Step1 Ammonium Sulfate Precipitation (Increased Concentration) Start->Step1 Removes some non-protein components Step2 Gel Filtration (Separation by Size, Higher Purity) Step1->Step2 Removes proteins of significantly different size Step3 RP-HPLC (Separation by Hydrophobicity, High Purity) Step2->Step3 Removes closely related protein impurities End Purified this compound (High Purity, High Specific Activity) Step3->End

Caption: Logical Progression of this compound Purification.

References

Application Notes and Protocols for High-Yield Fermentation of Pentenocin B-Producing Trichoderma hamatum FO-6903

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-yield fermentation of Trichoderma hamatum FO-6903 for the production of Pentenocin B, a cyclopentanone derivative with potential therapeutic applications. The protocols outlined below are based on established methodologies for the cultivation of Trichoderma species for secondary metabolite production and general principles of natural product purification.

Introduction to this compound

This compound is a cyclopentanone derivative produced by the fungus Trichoderma hamatum FO-6903. Its chemical structure has been determined, and its absolute stereochemistry is known to be 4S,5R,6R[1]. As a member of the cyclopentanone class of natural products, this compound holds potential for further investigation and development as a therapeutic agent. The producing organism, Trichoderma hamatum, belongs to a genus of fungi well-recognized for their ability to produce a diverse array of bioactive secondary metabolites[2][3]. Optimizing the fermentation process is a critical step in obtaining sufficient quantities of this compound for preclinical and clinical studies.

High-Yield Fermentation of Trichoderma hamatum FO-6903

This section details the experimental protocols for optimizing the production of this compound through submerged fermentation of Trichoderma hamatum FO-6903.

Strain Maintenance and Inoculum Preparation

A pure culture of Trichoderma hamatum FO-6903 is essential for reproducible fermentation results.

Protocol 2.1.1: Cryopreservation and Revival of Trichoderma hamatum FO-6903

  • Cryopreservation:

    • Grow the fungal strain on Potato Dextrose Agar (PDA) plates for 5-7 days at 28°C.

    • Cut out agar plugs (approximately 0.5 x 0.5 cm) from the actively growing edge of the mycelium.

    • Place the agar plugs in cryovials containing 1 mL of 15-20% (v/v) sterile glycerol.

    • Store the cryovials at -80°C for long-term storage.

  • Revival:

    • Thaw a cryovial at room temperature.

    • Aseptically transfer the agar plug onto a fresh PDA plate.

    • Incubate at 28°C for 5-7 days or until sufficient mycelial growth is observed.

Protocol 2.1.2: Seed Culture Preparation

  • From a freshly grown PDA plate, inoculate five agar plugs (0.5 x 0.5 cm) into a 500 mL Erlenmeyer flask containing 200 mL of Fungi No. 2 liquid medium[2].

  • Incubate the flask on a rotary shaker at 28°C and 120 rpm for 7 days to generate the seed culture[2].

Fermentation Media Optimization

The composition of the fermentation medium significantly impacts the yield of secondary metabolites. A systematic approach to media optimization is recommended, starting with a basal medium and then varying key components.

Table 1: Basal and Optimized Fermentation Media for Trichoderma spp.

Medium ComponentBasal Medium (g/L)Optimized Medium for T. longibrachiatum (g/L)[4]Cost-Effective Medium for T. harzianum (g/L)[5]
Carbon Source
Glucose2010-20-
Sucrose-10-20-
Molasses--100
Nitrogen Source
Peptone-10-20-
Yeast Extract-10-205
Basal Medium Minimal ereavis brothMinimal ereavis broth-
pH 6.0-6.56.05.5-5.7

Protocol 2.2.1: One-Factor-at-a-Time (OFAT) Optimization

This classical method involves systematically varying one parameter while keeping others constant to determine the optimal level for each factor.

  • Carbon Source Screening:

    • Prepare a basal medium (e.g., Minimal ereavis broth)[4].

    • Supplement the basal medium with different carbon sources (e.g., glucose, sucrose, molasses, starch) at a fixed concentration (e.g., 20 g/L).

    • Inoculate with the seed culture and ferment under standard conditions (e.g., 28°C, 150 rpm, 7 days)[4].

    • Analyze the culture broth for this compound production to identify the best carbon source.

  • Nitrogen Source Screening:

    • Using the optimal carbon source, test various nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) at a fixed concentration (e.g., 10 g/L).

    • Ferment and analyze for this compound production.

  • Optimization of Physicochemical Parameters:

    • pH: Evaluate the effect of initial pH (e.g., 5.0, 6.0, 7.0, 8.0) on production[4].

    • Temperature: Assess different incubation temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

    • Agitation Speed: Test various agitation rates (e.g., 120, 150, 180, 200 rpm).

    • Incubation Time: Monitor this compound production over a time course (e.g., daily for 10-15 days) to determine the optimal harvest time[6].

Protocol 2.2.2: Response Surface Methodology (RSM) for Further Optimization

For a more sophisticated optimization that considers the interactions between different factors, RSM using a Box-Behnken or Central Composite Design is recommended.

  • Factor Selection: Based on the OFAT results, select the most significant factors (e.g., concentrations of the best carbon and nitrogen sources, and pH).

  • Experimental Design: Design a set of experiments with varying levels of the selected factors.

  • Data Analysis: After conducting the fermentations, analyze the results to create a mathematical model that predicts the optimal conditions for maximum this compound yield.

Large-Scale Fermentation

Protocol 2.3.1: Bioreactor Fermentation

  • Prepare the optimized fermentation medium in a sterilized bioreactor (e.g., 5 L or larger).

  • Inoculate with the seed culture (typically 5-10% v/v).

  • Maintain the optimized temperature, pH, and agitation.

  • Provide sterile aeration (e.g., 1 vvm).

  • Monitor the fermentation by taking periodic samples to measure biomass, substrate consumption, and this compound concentration.

  • Harvest the culture at the optimal time determined in the small-scale experiments.

Downstream Processing and Purification of this compound

As a cyclopentanone derivative, this compound is likely a moderately polar, organic-soluble compound. The following protocol outlines a general strategy for its extraction and purification.

Protocol 3.1: Extraction of this compound

  • Separate the fungal biomass from the culture broth by centrifugation or filtration.

  • Broth Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times.

  • Mycelial Extraction: Macerate the fungal biomass with a solvent like methanol or acetone, followed by filtration.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3.2: Purification of this compound

A multi-step chromatographic approach is typically required for the purification of natural products.

  • Initial Fractionation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Fine Purification:

    • Pool the fractions containing this compound and further purify them using preparative HPLC with a suitable column (e.g., C18 reversed-phase).

    • Use a gradient of water and acetonitrile or methanol as the mobile phase.

    • Collect the peak corresponding to this compound.

  • Final Polishing:

    • If necessary, a final purification step using a different chromatographic technique, such as size-exclusion chromatography (e.g., Sephadex LH-20), can be employed to remove any remaining impurities.

Protocol 3.3: Purity and Structural Confirmation

  • Assess the purity of the final compound by analytical HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Confirm the structure of the isolated this compound by comparing its spectroscopic data (NMR, Mass Spectrometry) with the reported values for the compound[1].

Visualization of Workflows and Pathways

Experimental Workflow for High-Yield Fermentation

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation Optimization cluster_2 Downstream Processing Strain Trichoderma hamatum FO-6903 PDA PDA Culture Strain->PDA Revival Seed_Culture Seed Culture Preparation PDA->Seed_Culture Inoculation OFAT One-Factor-at-a-Time (OFAT) Seed_Culture->OFAT RSM Response Surface Methodology (RSM) OFAT->RSM Inform Optimized_Conditions Optimized Fermentation Conditions RSM->Optimized_Conditions Harvest Harvest Culture Optimized_Conditions->Harvest Extraction Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Pure_Pentenocin_B Pure this compound Purification->Pure_Pentenocin_B

Caption: Experimental workflow for this compound production.

Logical Relationship for Fermentation Optimization

Optimization_Logic Media_Components Media Components (Carbon, Nitrogen) Fermentation_Process Fermentation Process Media_Components->Fermentation_Process Physicochemical Physicochemical Parameters (pH, Temp, Agitation) Physicochemical->Fermentation_Process Pentenocin_B_Yield This compound Yield Fermentation_Process->Pentenocin_B_Yield Biosynthesis_Relationship Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Precursors Biosynthetic Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Primary_Metabolism->Precursors PKS Polyketide Synthase (PKS) or similar enzymes Precursors->PKS Intermediate Polyketide Intermediate PKS->Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Cyclases, Oxidoreductases) Intermediate->Tailoring_Enzymes Pentenocin_B This compound Tailoring_Enzymes->Pentenocin_B

References

Application Notes and Protocols: Pentenocin B In Vitro Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentenocin B, a bacteriocin produced by strains of Lactobacillus pentosus, represents a promising class of natural antimicrobial peptides. Bacteriocins are ribosomally synthesized peptides or proteins with antimicrobial activity, typically against bacteria closely related to the producer strain. Their potential as natural preservatives in the food industry and as alternatives to conventional antibiotics in clinical settings has garnered significant interest. These application notes provide detailed protocols for the in vitro antimicrobial susceptibility testing of this compound, enabling researchers to evaluate its efficacy against a range of microbial targets. The methodologies described herein are based on established techniques for bacteriocin characterization and provide a framework for reproducible and accurate assessment of antimicrobial activity.

Data Presentation: Antimicrobial Spectrum of Action

The antimicrobial efficacy of a bacteriocin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for an enterocin, a class of bacteriocins that may be analogous to this compound, against various pathogenic bacteria. It is important to note that these values should be considered as a reference, and specific MICs for this compound against particular strains should be determined empirically.

Target MicroorganismGram StainMIC (µg/mL)Reference
Listeria monocytogenesPositiveLow[1]
Clostridium sporogenesPositiveLow[1]
Clostridium tyrobutyricumPositiveLow[1]
Propionibacterium spp.PositiveLow[1]

Experimental Protocols

Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for screening the antimicrobial activity of bacteriocins.[2] It provides a qualitative or semi-quantitative measure of the inhibitory effect of a substance against a target microorganism.

Materials:

  • Crude or purified this compound solution

  • Target microorganism culture (e.g., Listeria monocytogenes)

  • Appropriate agar medium (e.g., MRS agar for lactobacilli, BHI agar for general bacteria)

  • Sterile petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

Protocol:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Prepare an overnight culture of the target microorganism in a suitable broth medium.

  • Spread a lawn of the indicator microorganism culture onto the surface of the agar plates using a sterile cotton swab.

  • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of uniform diameter (e.g., 6-8 mm) in the agar.

  • Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution (crude supernatant or purified fraction) into each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.

  • Measure the diameter of the inhibition zone in millimeters. A larger diameter indicates greater antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the MIC of an antimicrobial agent.[3] This technique involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Purified this compound of known concentration

  • Target microorganism culture

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Protocol:

  • Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the purified this compound solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate all wells (except for a negative control well containing only broth) with 10 µL of the diluted bacterial suspension.

  • Include a positive control well containing the bacterial suspension in broth without any this compound.

  • Seal the plate and incubate at the appropriate temperature and duration for the target microorganism (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3] Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_results Data Analysis Pentenocin_B This compound Production & Purification Agar_Well Agar Well Diffusion Assay Pentenocin_B->Agar_Well Broth_Micro Broth Microdilution Assay (MIC) Pentenocin_B->Broth_Micro Target_Culture Target Microorganism Culture Target_Culture->Agar_Well Target_Culture->Broth_Micro Inhibition_Zone Measure Inhibition Zone Diameter Agar_Well->Inhibition_Zone MIC_Determination Determine MIC Value Broth_Micro->MIC_Determination

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.

MIC_Determination_Logic Start Incubated 96-well Plate Visual Visual Inspection for Turbidity Start->Visual Reader Measure OD600 Start->Reader Growth Growth Observed Visual->Growth Turbid No_Growth No Growth (Clear) Visual->No_Growth Clear Reader->Growth High OD600 Reader->No_Growth Low OD600 MIC MIC Determined No_Growth->MIC

Caption: Logic diagram for MIC determination.

References

Application Notes: Cell-Based Assays for Characterizing the Activity of Pentenocin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentenocin B is a novel peptide with potential therapeutic applications. These application notes provide a comprehensive overview of cell-based assays to characterize its biological activity, focusing on its potential antimicrobial and anticancer properties. The following protocols and data presentation guidelines are designed to assist researchers in evaluating the efficacy and mechanism of action of this compound in a laboratory setting.

Data Presentation

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 2785364128
Candida albicansSC5314816

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
Cell LineCell TypeIC₅₀ (µg/mL) after 24h
A549Human Lung Carcinoma25.8
MCF-7Human Breast Adenocarcinoma38.2
HeLaHuman Cervical Adenocarcinoma45.1
HEK293Human Embryonic Kidney> 100

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Apoptosis Induction by this compound in A549 Cells
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (PBS)2.1 ± 0.51.5 ± 0.3
This compound (25 µg/mL)28.7 ± 2.115.4 ± 1.8
Staurosporine (1 µM, Positive Control)45.3 ± 3.522.1 ± 2.5

Data presented as mean ± standard deviation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.[1]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing a measure of cell viability.[2][3]

Materials:

  • Mammalian cell lines (e.g., A549, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line (e.g., A549)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Signaling Pathway

PentenocinB_Signaling PentenocinB This compound CellMembrane Cell Membrane Disruption PentenocinB->CellMembrane ROS ↑ Reactive Oxygen Species (ROS) PentenocinB->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC | Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: this compound Stock Solution MIC_Assay Antimicrobial Activity (MIC Assay) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Assay Select_Cells Select Potent Cancer Cell Line Cytotoxicity_Assay->Select_Cells Apoptosis_Assay Mechanism of Action (Apoptosis Assay) Select_Cells->Apoptosis_Assay IC₅₀ Value Signaling_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Signaling_Analysis End End: Characterization of this compound Signaling_Analysis->End

References

Application Notes and Protocols for the Genetic Manipulation of the Pentostatin Biosynthetic Cluster

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Pentenocin B" did not yield specific results. It is highly probable that this is a typographical error for Pentostatin , a well-characterized nucleoside antibiotic. These application notes will, therefore, focus on the genetic manipulation of the Pentostatin (PNT) biosynthetic cluster.

Introduction

Pentostatin, also known as 2'-deoxycoformycin, is a potent inhibitor of adenosine deaminase (ADA) and is utilized in the treatment of various leukemias and lymphomas.[1][2][3] It is a naturally occurring nucleoside analog produced by several microbial species, including Streptomyces antibioticus, Actinomadura sp., and the fungus Cordyceps militaris.[4] The low titers of Pentostatin in wild-type strains have driven research into the elucidation and genetic manipulation of its biosynthetic pathway to enhance production.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the genetic manipulation of the Pentostatin biosynthetic gene cluster.

Pentostatin Biosynthetic Gene Clusters

The biosynthetic gene clusters for Pentostatin have been identified and characterized in several producing organisms. Understanding the function of the genes within these clusters is fundamental to their targeted manipulation.

Gene Cluster in Streptomyces antibioticus NRRL 3238

In Streptomyces antibioticus, the Pentostatin biosynthetic gene cluster, designated as the pen cluster, consists of ten genes (penA to penJ) spanning approximately 10.0 kb.[5] Key genes and their proposed functions are summarized in the table below. The biosynthesis of Pentostatin in this organism is closely linked to the histidine biosynthesis pathway.[5]

Gene Cluster in Actinomadura sp. ATCC 39365

Actinomadura sp. ATCC 39365 coproduces Pentostatin and 2'-chloropentostatin. The gene cluster, termed the ada cluster, is composed of 13 genes (adaA to adaM) over 14.4 kb.[5] Genetic studies have shown that a subset of these genes, including adaA, B, C, E, K, and L, are involved in Pentostatin biosynthesis.[5]

Gene Cluster in Cordyceps militaris

In the fungus Cordyceps militaris, the biosynthesis of Pentostatin is coupled with the production of cordycepin. A single gene cluster is responsible for the production of both compounds.[6] This dual biosynthesis serves as a self-protection mechanism, where Pentostatin inhibits adenosine deaminase to prevent the degradation of cordycepin.[6]

Quantitative Data on Pentostatin Production

Genetic manipulation and process optimization have been shown to improve Pentostatin titers. The following tables summarize some of the reported quantitative data.

StrainModificationPentostatin Titer (mg/L)Fold IncreaseReference
Actinomadura sp. ATCC 39365 (Wild-Type)-64.54-[7]
Actinomadura sp. S-15ARTP Mutagenesis & Ribosome Engineering86.351.34[7]
Actinomadura sp. S-15Fermentation Optimization152.062.36[7]

Experimental Protocols

This section provides detailed methodologies for the genetic manipulation of the Pentostatin biosynthetic cluster, focusing on Streptomyces as a host system.

Protocol 1: Targeted Gene Knockout in Streptomyces using PCR-Targeting

This protocol describes the replacement of a target gene in the Pentostatin biosynthetic cluster with an antibiotic resistance cassette via homologous recombination.

Workflow:

G cluster_0 Preparation cluster_1 Recombineering in E. coli cluster_2 Conjugation into Streptomyces cluster_3 Verification Design Primers Design Primers Amplify Resistance Cassette Amplify Resistance Cassette Design Primers->Amplify Resistance Cassette Electroporate into E. coli with Cosmid Electroporate into E. coli with Cosmid Amplify Resistance Cassette->Electroporate into E. coli with Cosmid Select Recombinant Cosmids Select Recombinant Cosmids Electroporate into E. coli with Cosmid->Select Recombinant Cosmids Conjugate into Streptomyces Conjugate into Streptomyces Select Recombinant Cosmids->Conjugate into Streptomyces Select Exconjugants Select Exconjugants Conjugate into Streptomyces->Select Exconjugants Verify Gene Knockout by PCR Verify Gene Knockout by PCR Select Exconjugants->Verify Gene Knockout by PCR

Workflow for PCR-Targeting Gene Knockout.

Materials:

  • Streptomyces strain containing the Pentostatin biosynthetic gene cluster.

  • Cosmid library of the Streptomyces strain.

  • E. coli BW25113/pIJ790 (for λ-Red mediated recombination).

  • E. coli ET12567/pUZ8002 (for conjugation).

  • Disruption cassette plasmid (e.g., pIJ773 containing an apramycin resistance gene and oriT).

  • Appropriate antibiotics and culture media (e.g., TSB, MS agar).

Procedure:

  • Primer Design: Design long PCR primers (approx. 58-59 nt). The 5' end (39 nt) should be homologous to the regions flanking the target gene in the Pentostatin cluster, and the 3' end (19-20 nt) should be complementary to the disruption cassette.

  • Amplification of the Disruption Cassette: Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate the linear disruption cassette with homologous arms.

  • λ-Red Mediated Recombination in E. coli: a. Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid with the Pentostatin gene cluster. b. Electroporate the purified PCR product into the competent cells. c. Select for recombinant cosmids on LB agar containing the appropriate antibiotics.

  • Intergeneric Conjugation: a. Transform the recombinant cosmid into the methylation-deficient E. coli strain ET12567/pUZ8002. b. Conjugate the E. coli donor strain with the recipient Streptomyces strain on MS agar plates. c. Overlay the plates with the appropriate antibiotics to select for Streptomyces exconjugants.

  • Verification: a. Isolate genomic DNA from the exconjugants. b. Perform PCR analysis to confirm the replacement of the target gene with the disruption cassette.

Protocol 2: Gene Overexpression in Streptomyces

This protocol details the construction of an overexpression vector and its introduction into Streptomyces to enhance the expression of a target gene in the Pentostatin biosynthetic pathway.

Workflow:

G cluster_0 Vector Construction cluster_1 Transformation cluster_2 Analysis Amplify Target Gene Amplify Target Gene Clone into Overexpression Vector Clone into Overexpression Vector Amplify Target Gene->Clone into Overexpression Vector Transform into E. coli Transform into E. coli Clone into Overexpression Vector->Transform into E. coli Select Strong Promoter Select Strong Promoter Select Strong Promoter->Clone into Overexpression Vector Conjugate into Streptomyces Conjugate into Streptomyces Transform into E. coli->Conjugate into Streptomyces Select Transformants Select Transformants Conjugate into Streptomyces->Select Transformants Verify Gene Overexpression (qRT-PCR) Verify Gene Overexpression (qRT-PCR) Select Transformants->Verify Gene Overexpression (qRT-PCR) Analyze Pentostatin Production (HPLC) Analyze Pentostatin Production (HPLC) Verify Gene Overexpression (qRT-PCR)->Analyze Pentostatin Production (HPLC)

Workflow for Gene Overexpression.

Materials:

  • Streptomyces strain for overexpression.

  • E. coli cloning host (e.g., DH5α).

  • E. coli conjugation donor strain.

  • Streptomyces overexpression vector (e.g., pL97 with a strong constitutive promoter).[4]

  • Restriction enzymes and T4 DNA ligase.

  • Primers for target gene amplification.

Procedure:

  • Vector Construction: a. Amplify the target gene from the Pentostatin biosynthetic cluster using PCR with primers containing appropriate restriction sites. b. Digest both the PCR product and the overexpression vector with the corresponding restriction enzymes. c. Ligate the digested gene into the vector downstream of the strong promoter.

  • Transformation into E. coli: a. Transform the ligation product into a suitable E. coli cloning host. b. Select for transformants on LB agar with the appropriate antibiotic. c. Verify the correct insertion by restriction digestion and sequencing.

  • Conjugation into Streptomyces: a. Introduce the verified plasmid into the E. coli conjugation donor strain. b. Perform intergeneric conjugation with the recipient Streptomyces strain as described in Protocol 1.

  • Analysis: a. Select for Streptomyces transformants. b. Confirm the overexpression of the target gene using quantitative real-time PCR (qRT-PCR). c. Ferment the engineered strain and quantify Pentostatin production using HPLC-MS/MS to assess the effect of overexpression.

Protocol 3: CRISPR-Cas9 Mediated Genome Editing in Streptomyces

CRISPR-Cas9 technology allows for precise and efficient genome editing, including gene deletions, insertions, and point mutations.

Workflow:

G cluster_0 Design and Assembly cluster_1 Transformation cluster_2 Screening and Verification Design gRNA Design gRNA Assemble into CRISPR-Cas9 Vector Assemble into CRISPR-Cas9 Vector Design gRNA->Assemble into CRISPR-Cas9 Vector Transform into E. coli Transform into E. coli Assemble into CRISPR-Cas9 Vector->Transform into E. coli Design Repair Template Design Repair Template Design Repair Template->Assemble into CRISPR-Cas9 Vector Conjugate into Streptomyces Conjugate into Streptomyces Transform into E. coli->Conjugate into Streptomyces Select Exconjugants Select Exconjugants Conjugate into Streptomyces->Select Exconjugants Screen for Edited Mutants Screen for Edited Mutants Select Exconjugants->Screen for Edited Mutants Verify Edit by Sequencing Verify Edit by Sequencing Screen for Edited Mutants->Verify Edit by Sequencing

Workflow for CRISPR-Cas9 Genome Editing.

Materials:

  • Streptomyces strain.

  • CRISPR-Cas9 editing plasmid for Streptomyces (e.g., pCRISPomyces-2).[5]

  • E. coli strains for cloning and conjugation.

  • Oligonucleotides for gRNA construction.

  • DNA fragments for the homology-directed repair template.

Procedure:

  • Design and Construction of the Editing Plasmid: a. Design a 20-bp guide RNA (gRNA) targeting the specific site within the Pentostatin gene cluster. b. Synthesize and anneal the oligonucleotides for the gRNA. c. Clone the annealed gRNA into the CRISPR-Cas9 vector. d. Design and synthesize a repair template with the desired edit (e.g., deletion, insertion) flanked by homology arms (approx. 1 kb) to the target locus. e. Assemble the repair template into the gRNA-containing vector.

  • Conjugation into Streptomyces: a. Transform the final CRISPR-Cas9 editing plasmid into an E. coli conjugation donor strain. b. Conjugate the plasmid into the target Streptomyces strain.

  • Screening and Verification: a. Select for exconjugants on media containing the appropriate antibiotic. b. Screen colonies by PCR to identify mutants with the desired edit. c. Verify the precise genome edit by Sanger sequencing of the PCR product from the modified locus.

Protocol 4: Quantification of Pentostatin by HPLC-MS/MS

Accurate quantification of Pentostatin is crucial to evaluate the success of genetic manipulations.

Materials:

  • Fermentation broth samples.

  • Pentostatin standard.

  • HPLC-MS/MS system.

  • C18 column (e.g., Waters Atlantis® T3, 100 mm × 2.1 mm, 5 µm).[8]

  • Mobile phase A: 10 mmol/L ammonium formate with 0.1% formic acid in water.[8]

  • Mobile phase B: Methanol with 0.02% formic acid.[8]

Procedure:

  • Sample Preparation: a. Centrifuge the fermentation broth to remove cells. b. Dilute the supernatant with water. c. Filter the diluted sample through a 0.22 µm filter.

  • HPLC-MS/MS Analysis: a. Separation: Use a gradient elution program with the C18 column. b. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. c. Quantification: Use the multiple reaction monitoring (MRM) mode, monitoring the transition of m/z 269.17 > 153.20 for Pentostatin.[8]

  • Data Analysis: a. Generate a standard curve using known concentrations of the Pentostatin standard. b. Quantify the amount of Pentostatin in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Relationships

The biosynthesis of Pentostatin is interconnected with primary metabolism, particularly the histidine biosynthesis pathway in Streptomyces.

G cluster_0 Primary Metabolism cluster_1 Pentostatin Biosynthesis ATP ATP Histidine Biosynthesis Histidine Biosynthesis ATP->Histidine Biosynthesis Intermediate 1 Intermediate 1 ATP->Intermediate 1 penA (HisG homolog) PRPP PRPP PRPP->Histidine Biosynthesis PRPP->Intermediate 1 penA (HisG homolog) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 penC (SAICAR synthetase homolog) Pentostatin Pentostatin Intermediate 2->Pentostatin penB (dehydrogenase)

Simplified Pentostatin Biosynthesis Pathway.

These protocols and application notes provide a framework for the genetic manipulation of the Pentostatin biosynthetic cluster. Researchers should adapt and optimize these methods for their specific strains and experimental goals.

References

Application of Pentocins from Lactobacillus pentosus in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Pentenocin B" is not widely documented in the scientific literature. This document focuses on "pentocins," a class of bacteriocins produced by various strains of Lactobacillus pentosus. It is presumed that the user's interest lies in these antimicrobial peptides.

Introduction

Pentocins are ribosomally synthesized antimicrobial peptides produced by the lactic acid bacterium Lactobacillus pentosus. As members of the bacteriocin family, they exhibit inhibitory activity against a range of microorganisms, including foodborne pathogens and spoilage bacteria. This characteristic makes them a subject of significant interest in microbiology research, particularly in the fields of food preservation, clinical microbiology, and drug development. Their proteinaceous nature means they are generally susceptible to proteases in the digestive tract, suggesting a low risk of disrupting gut microbiota when consumed.

This document provides detailed application notes and protocols for the use of pentocins in microbiological research, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Antimicrobial Activity of Pentocins

The efficacy of pentocins is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a target microorganism.[1] The following table summarizes the reported MIC values for different pentocins against various indicator strains.

Pentocin VariantIndicator StrainTarget Gram StainMIC (µM)Reference
Pentocin ZFM94Micrococcus luteus 10209Gram-positive1.75[1]
Pentocin ZFM94Staphylococcus aureus D48Gram-positive2.00[1]
Pentocin ZFM94Escherichia coli DH5αGram-negative2.50[1]
Pentocin ZFM94Listeria monocytogenes LM1Gram-positiveNot specified[1]
Pentocin ZFM94Salmonella enterica subsp. enterica ATCC14028Gram-negativeNot specified[1]
Pentocin ZFM94Saccharomyces cerevisiae SM190FungusNot specified[1]
Pentocin MQ1Micrococcus luteusGram-positiveMicromolar concentrations[2]
Pentocin MQ1Bacillus cereusGram-positiveMicromolar concentrations[2]
Pentocin MQ1Listeria monocytogenesGram-positiveMicromolar concentrations[2]

Note: "Not specified" indicates that inhibitory activity was observed, but a precise MIC value was not provided in the cited source.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a pentocin solution against a target bacterial strain.

Materials:

  • Purified or semi-purified pentocin solution of known concentration

  • Target bacterial strain

  • Appropriate broth medium (e.g., MRS broth for lactobacilli, BHI broth for general bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the target bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to obtain a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Pentocin:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the pentocin stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum, but no pentocin.

    • Negative Control: A well containing broth only.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the target bacterium for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the pentocin at which no visible growth of the bacterium is observed.[1] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a pentocin solution.

Materials:

  • Purified or semi-purified pentocin solution

  • Target bacterial strain

  • Appropriate agar medium (e.g., MRS agar, BHI agar)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

Procedure:

  • Preparation of Agar Plates:

    • Prepare and pour the appropriate agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Prepare a standardized inoculum of the target bacterium (e.g., 0.5 McFarland).

    • Evenly swab the entire surface of the agar plate with the inoculum.

  • Well Creation:

    • Use a sterile cork borer or the wide end of a sterile pipette tip to create wells in the agar.

  • Application of Pentocin:

    • Add a known volume (e.g., 50-100 µL) of the pentocin solution to each well.

  • Incubation:

    • Incubate the plates at the optimal temperature for the target bacterium for 18-24 hours.

  • Observation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Visualizations

Mode of Action of Pentocins

Many bacteriocins, including some pentocins, act by disrupting the cell membrane of target bacteria.[1][2] This process often involves the formation of pores, leading to the leakage of intracellular components and ultimately cell death. The mode of action for Pentocin ZFM94 has been shown to involve binding to Lipid II, a precursor molecule in cell wall synthesis, which can mediate pore formation.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pentenocin Pentenocin LipidII Lipid II Pentenocin->LipidII Binds to Pore Pore Formation LipidII->Pore Mediates Leakage Leakage of Intracellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mode of action for Pentocin ZFM94.

General Experimental Workflow for Pentocin Research

The following diagram illustrates a typical workflow for the isolation, characterization, and application of pentocins in a research setting.

Isolation Isolation of L. pentosus strain Production Bacteriocin Production (Fermentation) Isolation->Production Purification Purification (e.g., Chromatography) Production->Purification Characterization Characterization (MW, Stability) Purification->Characterization Activity Antimicrobial Activity (MIC, Diffusion) Purification->Activity Application Application Studies (e.g., Food Preservation) Activity->Application

References

Troubleshooting & Optimization

Technical Support Center: Pentenocin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My bacteriocin activity is lost after ammonium sulfate precipitation. What could be the reason?

A1: Several factors could contribute to the loss of activity. High concentrations of ammonium sulfate can sometimes lead to irreversible protein aggregation or denaturation. Ensure you are adding the ammonium sulfate slowly on ice with gentle stirring. Also, the resuspension buffer composition is critical; use a buffer that maintains the pH within the stability range of your bacteriocin. It is also possible that the bacteriocin did not precipitate at the salt concentration used. You may need to test a range of ammonium sulfate saturation levels (e.g., 40-80%) to determine the optimal concentration for precipitating your target bacteriocin.

Q2: The bacteriocin does not bind to the cation exchange column. What should I check?

A2: This issue usually relates to the pH of your sample and buffers. For a cation exchange column, the pH of the buffer should be at least 0.5 to 1 unit below the isoelectric point (pI) of the bacteriocin to ensure it has a net positive charge.[1] Verify the pH of your loading buffer and your sample. Also, ensure the ionic strength of your sample is low enough for binding to occur; high salt concentrations from the previous step will prevent binding. A desalting step or dialysis after ammonium sulfate precipitation is crucial.

Q3: I see multiple peaks during my reverse-phase HPLC step, and I'm not sure which one is my bacteriocin.

A3: It is common to have multiple peaks in the initial RP-HPLC runs, representing different components of your partially purified sample. To identify the peak corresponding to your bacteriocin, you should collect fractions for each major peak and perform an activity assay (e.g., a well diffusion assay) against a sensitive indicator strain. The fraction that shows antimicrobial activity contains your target bacteriocin.

Q4: My final yield of purified bacteriocin is very low. How can I improve it?

A4: Low yield is a common challenge in multi-step purification processes. To improve your yield, consider the following:

  • Optimize each step: Ensure you have the optimal ammonium sulfate concentration, the correct pH and ionic strength for ion exchange, and an appropriate gradient for RP-HPLC.

  • Minimize handling losses: Be careful during buffer exchanges, transfers, and fraction collection.

  • Consider alternative methods: For some bacteriocins, methods like pH-mediated cell adsorption-desorption can offer higher recovery rates compared to ammonium sulfate precipitation.[2][3]

  • Protease inhibitors: If you suspect degradation by proteases, consider adding protease inhibitors during the initial extraction steps.

Experimental Workflow & Signaling Pathway Diagrams

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Bacterial_Culture Bacterial Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Harvest Cells Ammonium_Sulfate Ammonium Sulfate Precipitation Centrifugation->Ammonium_Sulfate Cell-Free Supernatant Dialysis Dialysis/ Desalting Ammonium_Sulfate->Dialysis Resuspended Pellet Cation_Exchange Cation Exchange Chromatography Dialysis->Cation_Exchange Desalted Sample RP_HPLC Reverse-Phase HPLC Cation_Exchange->RP_HPLC Active Fractions Pure_Bacteriocin Pure Bacteriocin RP_HPLC->Pure_Bacteriocin Purified Fractions

Caption: A typical experimental workflow for bacteriocin purification.

signaling_pathway cluster_membrane Target Cell Membrane Man_PTS Mannose Phosphotransferase System (Man-PTS) Pore Pore Formation Man_PTS->Pore Conformational Change Ion_Leakage Ion Leakage (K+, H+) Pore->Ion_Leakage Efflux Bacteriocin Class IIa Bacteriocin (e.g., Enterocin B) Bacteriocin->Man_PTS Binding Cell_Death Cell Death Ion_Leakage->Cell_Death Dissipation of Proton Motive Force

Caption: Mechanism of action for Class IIa bacteriocins.

Purification Troubleshooting Guides

Ammonium Sulfate Precipitation

Objective: To concentrate the bacteriocin from the cell-free supernatant.

Detailed Methodology:

  • Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Collect the supernatant and place it in a beaker on ice with a magnetic stirrer.

  • Slowly add ground, solid ammonium sulfate to the desired saturation level (start with a range, e.g., 40-80%) while stirring gently.

  • Continue stirring on ice for at least 4 hours or overnight at 4°C.

  • Centrifuge the solution at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

  • Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).

  • Proceed to dialysis or a desalting column to remove excess ammonium sulfate.

Troubleshooting Table:

Problem Possible Cause Solution
Low or no bacteriocin activity in the resuspended pellet The bacteriocin did not precipitate at the chosen ammonium sulfate concentration.Test a range of ammonium sulfate saturation levels (e.g., 30%, 40%, 50%, 60%, 70%, 80%) to find the optimal precipitation point.
The bacteriocin was inactivated during precipitation.Ensure the process is carried out at 4°C. Add ammonium sulfate slowly and stir gently to avoid frothing, which can denature proteins.[4]
The pellet was not fully resuspended.Use a suitable buffer for resuspension and ensure thorough mixing. Sonication on ice can sometimes help.
The protein pellet is difficult to dissolve. High protein concentration in the pellet.Increase the volume of the resuspension buffer.
Residual ammonium sulfate interfering with solubility.Proceed with dialysis or desalting to remove the salt, which should improve solubility.
Bacteriocin activity is found in the supernatant after centrifugation. Incomplete precipitation.Increase the ammonium sulfate concentration or the incubation time.

Quantitative Data Example (Enterocin B Purification Method 1) [2][3]

Purification Step Total Protein (mg) Total Activity (AU) Specific Activity (AU/mg) Yield (%) Purification Fold
Cell-Free Supernatant1500120,000801001
Ammonium Sulfate (60%)30096,000320804
Cation Exchange Chromatography

Objective: To separate the positively charged bacteriocin from other molecules.

Detailed Methodology:

  • Equilibrate a cation exchange column (e.g., SP Sepharose) with a binding buffer (e.g., 20 mM sodium phosphate, pH 5.8).[5]

  • Load the desalted sample from the previous step onto the column.

  • Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the binding buffer) or a stepwise gradient.

  • Collect fractions and test each for antimicrobial activity.

  • Pool the active fractions for the next purification step.

Troubleshooting Table:

Problem Possible Cause Solution
Bacteriocin does not bind to the column (found in the flow-through). The pH of the buffer is too high, causing the bacteriocin to have a neutral or negative charge.Lower the pH of the binding buffer (at least 0.5-1 pH unit below the pI of the bacteriocin).[1]
The ionic strength of the sample is too high.Ensure the sample has been properly desalted or dialyzed against the binding buffer.
Bacteriocin elutes very late or not at all. The bacteriocin is very strongly bound to the resin.Increase the final salt concentration in the elution buffer or use a steeper gradient.
The pH of the elution buffer is too low.A pH shift in the elution buffer can also be used for elution.
Poor resolution of peaks. The gradient is too steep.Use a shallower salt gradient for elution.
The flow rate is too high.Reduce the flow rate to allow for better separation.

Quantitative Data Example (Enterocin B Purification Method 1) [2][3]

Purification Step Total Protein (mg) Total Activity (AU) Specific Activity (AU/mg) Yield (%) Purification Fold
Cation Exchange3060,0002,0005025
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To achieve high-purity separation based on hydrophobicity.

Detailed Methodology:

  • Equilibrate a C18 reverse-phase column with the initial mobile phase (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Inject the active, pooled fractions from the cation exchange step.

  • Elute the peptides using a linear gradient of increasing Solvent B (e.g., 5% to 60% Solvent B over 60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Determine the activity of each fraction to identify the pure bacteriocin.

  • Lyophilize the active fractions to obtain the purified bacteriocin powder.

Troubleshooting Table:

Problem Possible Cause Solution
Broad peaks or poor peak shape. The sample is overloaded on the column.Reduce the amount of sample injected.
Inappropriate mobile phase or gradient.Optimize the gradient slope and the organic solvent concentration. Ensure the presence of an ion-pairing agent like TFA.
The column is contaminated or old.Clean the column according to the manufacturer's instructions or replace it.
No peaks or very small peaks. The bacteriocin did not elute.Increase the final concentration of the organic solvent in the gradient.
The bacteriocin precipitated on the column.Try a different organic solvent or a shallower gradient. Ensure the sample is fully solubilized before injection.
Multiple peaks with activity. The sample contains isoforms or related bacteriocins.Further optimization of the gradient or a different stationary phase may be needed for complete separation.

Quantitative Data Example (Enterocin B Purification Method 1) [2][3]

Purification Step Total Protein (mg) Total Activity (AU) Specific Activity (AU/mg) Yield (%) Purification Fold
RP-HPLC0.64,8008,0004100

References

Technical Support Center: Enhancing Pentenocin B Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information is publicly available for a bacteriocin named "Pentenocin B." The following strategies, troubleshooting guides, and FAQs are based on established methods for enhancing the bioactivity of bacteriocins in general and should be adapted and validated for the specific bacteriocin .

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to increase the bioactivity of a bacteriocin like this compound?

A1: Several strategies can be employed to enhance the bioactivity of bacteriocins. These primarily include:

  • Synergistic Combinations: Using the bacteriocin in combination with other antimicrobial agents such as antibiotics, phages, or essential oils.[1][2] This can lead to a broader spectrum of activity and reduce the likelihood of resistance development.[1][3]

  • Nanoparticle-based Delivery: Encapsulating the bacteriocin in nanoparticles can improve its stability, solubility, and bioavailability, while also protecting it from enzymatic degradation.[1][4]

  • Bioengineering: Modifying the peptide sequence of the bacteriocin through techniques like site-directed mutagenesis can lead to derivatives with enhanced antimicrobial activity.

  • Optimization of Production Conditions: Maximizing the yield and activity of the bacteriocin by optimizing fermentation parameters such as temperature, pH, and media composition.[5][6]

Q2: How can I test for synergistic interactions between this compound and other antimicrobial agents?

A2: The most common method for evaluating synergy is the checkerboard assay .[7][8] This method involves testing various concentrations of two antimicrobial agents, alone and in combination, against a target microorganism to determine if their combined effect is greater than the sum of their individual effects. The interaction is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Q3: What are the advantages of using nanoparticles to deliver this compound?

A3: Nanoparticle delivery systems offer several advantages for bacteriocins:

  • Improved Stability: Protection from proteolytic enzymes and harsh environmental conditions.[1]

  • Enhanced Solubility: Facilitating the use of hydrophobic bacteriocins in aqueous environments.[1]

  • Controlled Release: Sustained release of the bacteriocin at the target site.

  • Increased Bioavailability: Improved absorption and distribution in vivo.[1]

  • Potential for Synergistic Effects: Some nanoparticles, like silver nanoparticles, have their own antimicrobial properties that can act synergistically with the encapsulated bacteriocin.[4]

Q4: What factors should I consider when optimizing the production of this compound?

A4: To optimize bacteriocin production, consider the following factors:

  • Culture Medium Composition: Carbon and nitrogen sources, as well as the presence of specific minerals, can significantly impact yield.[9]

  • pH: The initial pH of the culture medium and its control during fermentation are critical.[5]

  • Temperature: Each bacteriocin-producing strain has an optimal temperature for growth and bacteriocin synthesis.[5][6]

  • Incubation Time: Bacteriocin production often correlates with a specific growth phase of the producing microorganism.[5]

  • Aeration: The oxygen requirements for optimal production can vary between different bacterial strains.[6]

Troubleshooting Guides

Checkerboard Assay for Synergy Testing
Issue Possible Cause Troubleshooting Steps
Inconsistent MIC values Inoculum size variation; improper serial dilutions; contamination.Standardize the inoculum to a 0.5 McFarland standard. Use calibrated pipettes and perform dilutions carefully. Use aseptic techniques to prevent contamination.
Difficulty interpreting the FIC index The FIC index calculation is sensitive to the MIC determination.The FIC index is calculated as: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 typically indicates synergy.[7] An index between 0.5 and 4 suggests an additive or indifferent effect, and an index > 4 indicates antagonism.[10] Ensure accurate MIC determination for both individual agents and their combinations.
No observed synergy The chosen combination of agents does not have a synergistic interaction against the test organism. The mechanism of action of the two agents may not be complementary.Test different classes of antimicrobial agents in combination with your bacteriocin. Consider agents with different cellular targets.
Nanoparticle-based Bacteriocin Delivery
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency Poor interaction between the bacteriocin and the nanoparticle material; suboptimal formulation parameters (e.g., pH, temperature).Screen different types of nanoparticles (e.g., liposomes, chitosan, PLGA) to find a compatible material. Optimize the formulation process by adjusting parameters like the ratio of bacteriocin to nanoparticle material, pH, and ionic strength.
Instability of the nanoformulation (aggregation, precipitation) Unfavorable surface charge; high concentration of nanoparticles.Modify the surface of the nanoparticles (e.g., with PEG) to improve stability.[11] Optimize the concentration of the nanoformulation.
No improvement in bioactivity The release of the bacteriocin from the nanoparticles is too slow or incomplete. The nanoparticle material may interfere with the bacteriocin's activity.Modify the nanoparticle composition to tune the release rate. Test the activity of the free bacteriocin in the presence of empty nanoparticles to check for any inhibitory effects.

Quantitative Data Summary

The following table summarizes the synergistic effect of combining the bacteriocin Nisin with other antimicrobial agents against Listeria monocytogenes.

Antimicrobial AgentNisin MIC (µg/mL)Agent MIC (µg/mL)Nisin MIC in Combination (µg/mL)Agent MIC in Combination (µg/mL)FIC IndexInteraction
Reuterin1.562500.3962.50.5Additive
Citric Acid1.560.4% (v/v)0.780.1% (v/v)0.75Additive
Lactic Acid1.560.4% (v/v)0.390.2% (v/v)0.75Additive

Data adapted from a study on synergistic effects against L. ivanovii HPB28, a surrogate for L. monocytogenes. The interpretation of the FIC index can vary, with some studies defining synergy as ≤ 0.5.[3]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of a bacteriocin in combination with another antimicrobial agent.

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the bacteriocin and the second antimicrobial agent in an appropriate solvent.

  • Determine Minimum Inhibitory Concentration (MIC): Determine the MIC of each agent individually against the target microorganism using a standard broth microdilution method.

  • Set up the Checkerboard Plate:

    • In a 96-well microtiter plate, serially dilute the bacteriocin along the y-axis (rows) and the second antimicrobial agent along the x-axis (columns).[7]

    • The final volume in each well should be the same, and each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with each agent alone, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).[7]

  • Inoculate the Plate: Add a standardized inoculum of the target microorganism to each well (except the sterility control).

  • Incubate: Incubate the plate at the optimal temperature and time for the growth of the microorganism.

  • Determine the MIC of the Combination: After incubation, determine the MIC of the combination, which is the lowest concentration of the combination that inhibits visible growth.

  • Calculate the FIC Index: Calculate the FIC index for each well showing no growth to determine the nature of the interaction.[8]

Protocol 2: Bacteriocin Encapsulation in Chitosan Nanoparticles

Objective: To encapsulate a bacteriocin in chitosan nanoparticles to enhance its stability and delivery.

Methodology:

  • Prepare Chitosan Solution: Dissolve chitosan in an acidic solution (e.g., 1% acetic acid) to a desired concentration (e.g., 1 mg/mL).

  • Prepare Bacteriocin Solution: Dissolve the purified bacteriocin in a suitable buffer.

  • Form Nanoparticles:

    • Add a cross-linking agent (e.g., sodium tripolyphosphate solution) dropwise to the chitosan solution while stirring to form empty nanoparticles.

    • For bacteriocin encapsulation, the bacteriocin can be either mixed with the chitosan solution before adding the cross-linker or added to the pre-formed empty nanoparticles.

  • Purify the Nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated bacteriocin and excess reagents. Wash the nanoparticle pellet with deionized water.

  • Characterize the Nanoparticles:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Determine the encapsulation efficiency by quantifying the amount of unencapsulated bacteriocin in the supernatant and comparing it to the initial amount of bacteriocin used.

  • Evaluate Bioactivity: Test the antimicrobial activity of the bacteriocin-loaded nanoparticles against a target microorganism and compare it to the activity of the free bacteriocin.

Visualizations

Synergy_Testing_Workflow A Prepare Stock Solutions (Bacteriocin & Test Compound) B Determine Individual MICs A->B C Setup Checkerboard Plate (Serial Dilutions) B->C D Inoculate with Target Microorganism C->D E Incubate Plate D->E F Read Results (Visual Growth Inhibition) E->F G Calculate FIC Index F->G H Interpret Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for synergy testing using the checkerboard assay.

Nanoparticle_Enhancement cluster_0 Free Bacteriocin cluster_1 Nanoparticle Encapsulation Bacteriocin Bacteriocin A Reduced Bioactivity Bacteriocin->A Susceptible to Enzymatic Degradation B Limited Efficacy Bacteriocin->B Poor Solubility & Stability Nanoparticle Nanoparticle-Encapsulated Bacteriocin C Enhanced Bioactivity Nanoparticle->C Protection from Enzymes D Broader Application Nanoparticle->D Improved Solubility & Stability E Sustained Effect Nanoparticle->E Controlled Release

Caption: Role of nanoparticles in enhancing bacteriocin bioactivity.

Bioactivity_Strategy_Selection Start Goal: Increase This compound Bioactivity Q1 Is the primary limitation narrow spectrum of activity? Start->Q1 Q2 Is the bacteriocin unstable or poorly soluble? Q1->Q2 No A1 Synergistic Combination (e.g., with antibiotics) Q1->A1 Yes Q3 Is the production yield low? Q2->Q3 No A3 Nanoparticle Encapsulation Q2->A3 Yes A2 Bioengineering (Peptide Modification) Q3->A2 No A4 Optimize Production Conditions Q3->A4 Yes

Caption: Decision tree for selecting a strategy to increase bioactivity.

References

Overcoming resistance to Pentenocin B in bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pentenocin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding bacterial resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a cationic antimicrobial peptide that primarily targets the bacterial cell membrane. Its proposed mechanism involves an initial electrostatic interaction with negatively charged components of the bacterial cell envelope, such as lipoteichoic acids in Gram-positive bacteria and the outer membrane in Gram-negative bacteria. Subsequently, this compound inserts into the lipid bilayer, leading to pore formation, membrane depolarization, and leakage of essential intracellular contents, ultimately resulting in cell death.

Q2: We are observing a lack of susceptibility to this compound in our bacterial strain. What are the common mechanisms of resistance?

A2: Bacteria can develop resistance to antimicrobial peptides like this compound through several mechanisms. The most common include:

  • Alteration of the Cell Envelope: Modifications that reduce the net negative charge of the cell surface can repel the cationic this compound, preventing it from reaching the cell membrane.[1][2]

  • Efflux Pumps: Bacteria may possess or acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching a lethal intracellular concentration.[3]

  • Enzymatic Degradation: Some bacteria produce proteases that can degrade this compound, rendering it inactive.[2]

  • Target Modification: While less common for membrane-active peptides, mutations in membrane components could potentially reduce the binding affinity of this compound.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit the penetration of this compound.

Q3: Can resistance to this compound be acquired or is it intrinsic?

A3: Resistance can be both intrinsic and acquired. Some bacterial species may have inherent characteristics, such as a less negatively charged outer membrane, that make them naturally less susceptible to this compound. Acquired resistance can arise from spontaneous mutations in the bacterial chromosome or through the horizontal gene transfer of resistance genes, often located on plasmids.[4]

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.

If you are observing high MIC values, suggesting reduced susceptibility, consider the following troubleshooting steps:

  • Confirm Experimental Parameters: Ensure that the correct protocol for MIC determination was followed. Inconsistencies in inoculum preparation, media composition, or incubation conditions can significantly affect results.[5]

  • Investigate Potential Resistance Mechanisms:

    • Assess Cell Surface Charge: Perform experiments to evaluate the zeta potential of your resistant strain compared to a susceptible control. A less negative zeta potential in the resistant strain could indicate cell surface modifications.

    • Test for Efflux Pump Activity: Include a known efflux pump inhibitor in your MIC assay. A significant decrease in the MIC of this compound in the presence of the inhibitor suggests the involvement of an efflux pump.

    • Check for Enzymatic Degradation: Incubate this compound with the supernatant from a culture of the resistant strain. If the antimicrobial activity of this compound is reduced, it may indicate the presence of secreted proteases.[6]

Issue 2: this compound is effective against planktonic cells but not against biofilms.

This is a common observation as biofilms confer a protective advantage to bacteria.

  • Optimize Treatment Conditions:

    • Increase Concentration: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC for planktonic cells.

    • Combination Therapy: Consider using this compound in combination with a biofilm-disrupting agent, such as a DNase or a specific enzyme that degrades the biofilm matrix.

  • Visualize Biofilm Structure: Use microscopy techniques (e.g., confocal laser scanning microscopy) to assess the structure of the biofilm and the penetration of a fluorescently labeled version of this compound.

Data Presentation

Table 1: Hypothetical MIC of this compound Against Staphylococcus aureus Strains

StrainDescriptionMIC of this compound (µg/mL)MIC of this compound + Efflux Pump Inhibitor (µg/mL)
ATCC 29213Susceptible Control22
PB-R1This compound Resistant644
PB-R2This compound Resistant3232

This table illustrates how an efflux pump inhibitor can help differentiate between resistance mechanisms. In strain PB-R1, the significant drop in MIC suggests efflux is a primary resistance mechanism. In contrast, PB-R2's resistance is likely due to a different mechanism, such as cell surface modification.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

PentenocinB_Resistance_Pathway Hypothetical Signaling Pathway for this compound Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pentenocin_B This compound SensorKinase PbrS (Sensor Kinase) Pentenocin_B->SensorKinase binds & activates ResponseRegulator PbrR (Response Regulator) SensorKinase->ResponseRegulator phosphorylates EffluxPumpGene pbrA (Efflux Pump Gene) ResponseRegulator->EffluxPumpGene activates transcription EffluxPump PbrA (Efflux Pump) EffluxPumpGene->EffluxPump is translated to EffluxPump->Pentenocin_B expels

Caption: A hypothetical two-component system (PbrS/PbrR) mediating this compound resistance.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance Start High MIC Observed ConfirmProtocol Confirm Experimental Protocol Start->ConfirmProtocol EffluxTest Test with Efflux Pump Inhibitor ConfirmProtocol->EffluxTest DegradationAssay Perform Degradation Assay EffluxTest->DegradationAssay No Change in MIC EffluxMechanism Efflux Pump Mediated Resistance EffluxTest->EffluxMechanism MIC Decreases SurfaceCharge Measure Cell Surface Charge DegradationAssay->SurfaceCharge No Degradation DegradationMechanism Enzymatic Degradation DegradationAssay->DegradationMechanism This compound Inactivated SurfaceMechanism Cell Surface Modification SurfaceCharge->SurfaceMechanism Charge Altered Other Investigate Other Mechanisms SurfaceCharge->Other No Change in Charge

References

Avoiding degradation of Pentenocin B during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Pentenocin B is not extensively available in public literature. The following guidance is based on general principles for peptide-like and small molecule compounds and is intended to serve as a starting point for your own internal stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for a compound like this compound?

While specific pathways for this compound are uncharacterized, similar peptide-based molecules can be susceptible to several degradation mechanisms. A primary concern is oxidative degradation, especially for molecules with functional groups like boronic acids, which can be cleaved to form alcohols.[1] Hydrolysis (cleavage of bonds by water) under acidic or basic conditions is another common pathway.[1][2] For more complex molecules, isomerization and further hydrolysis of degradation products can also occur.[1]

Q2: What are the generally recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions. While optimal conditions must be determined empirically, general recommendations include:

  • Temperature: Store at low temperatures, typically -20°C or -80°C for long-term storage. For short-term storage, 2-8°C may be acceptable.

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark container.

  • Moisture: Store in a desiccated environment to minimize hydrolysis.

Q3: How can I monitor the stability of my this compound samples?

Several analytical techniques can be employed to monitor the stability of biopharmaceutical products.[3] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a common method to quantify the parent compound and detect the formation of degradation products.[2] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of degradation products, helping to elucidate degradation pathways.[3][4]

Q4: What are some potential stabilizers that could be investigated for this compound?

The choice of stabilizer is highly dependent on the degradation pathway. For oxidative degradation, antioxidants could be considered. However, it's important to note that some common antioxidants like ascorbate have been observed to accelerate degradation in certain peptide boronic acids, so empirical testing is crucial.[1] For compounds susceptible to hydrolysis, formulation in a non-aqueous solvent or as a lyophilized powder can improve stability.

Troubleshooting Guide

Problem: I am observing a significant loss of this compound potency in my latest experiment.

Possible Causes and Troubleshooting Steps:

  • Improper Storage:

    • Question: Was the sample stored at the recommended temperature? Were there any freeze-thaw cycles?

    • Action: Review storage logs. If improper storage is suspected, test a fresh vial of this compound stored under ideal conditions.

  • Oxidative Degradation:

    • Question: Was the sample exposed to air for an extended period? Is the buffer susceptible to generating reactive oxygen species?

    • Action: Prepare samples fresh and minimize exposure to the atmosphere. Consider degassing buffers.

  • Hydrolytic Degradation:

    • Question: What is the pH of your formulation? Has the pH shifted over time?

    • Action: Measure the pH of your sample. Perform a pH stability study to determine the optimal pH range for this compound.

  • Contamination:

    • Question: Could the sample have been contaminated with enzymes (e.g., proteases) or microbes?

    • Action: Use sterile handling techniques and consider adding a protease inhibitor if enzymatic degradation is suspected.

Problem: My HPLC analysis shows new peaks appearing over time.

Interpretation and Next Steps:

The appearance of new peaks likely indicates the formation of degradation products.

  • Quantify the Change: Determine the relative area of the new peaks compared to the main this compound peak. This will give you the percentage of degradation.

  • Characterize the Degradants: Use LC-MS to determine the mass of the new species. This information is critical for identifying the degradation pathway.

  • Forced Degradation Study: To proactively identify potential degradants, consider performing a forced degradation study (see Experimental Protocols section).

Data Presentation

Table 1: Example Stability Study Data Template for this compound

Storage ConditionTime Point% this compound Remaining (HPLC Assay)Appearance of Degradation Products (Peak Area %)Observations
-80°C0100%0%Clear, colorless solution
1 month99.8%<0.1%No change
3 months99.5%<0.1%No change
-20°C0100%0%Clear, colorless solution
1 month98.2%1.5% (Peak A), 0.3% (Peak B)No change
3 months95.1%3.8% (Peak A), 1.1% (Peak B)Slight yellowing
4°C0100%0%Clear, colorless solution
1 week92.0%6.5% (Peak A), 1.5% (Peak B)Significant yellowing
1 month75.4%18.2% (Peak A), 6.4% (Peak B)Precipitate observed

Experimental Protocols

Protocol: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.

1. Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC system

  • LC-MS system

2. Procedure:

  • Acid Hydrolysis: Mix this compound with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix this compound with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize before analysis.

  • Oxidation: Mix this compound with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound and a solution in an oven at 70°C for 1, 3, and 7 days.

  • Photodegradation: Expose the solid compound and a solution to a light source with an overall illumination of not less than 1.2 million lux hours.

3. Analysis:

  • Analyze all stressed samples by HPLC to quantify the remaining this compound and the formation of new peaks.

  • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Visualizations

Pentenocin_B This compound Oxidized_Intermediate Oxidized Intermediate Pentenocin_B->Oxidized_Intermediate Oxidation (e.g., H₂O₂) Cleaved_Product Cleaved Product (e.g., Alcohol) Oxidized_Intermediate->Cleaved_Product Hydrolysis Isomerized_Product Isomerized Product Cleaved_Product->Isomerized_Product Isomerization

Caption: Hypothetical oxidative degradation pathway for this compound.

start Start Stability Study prep Prepare Samples (Different Conditions) start->prep store Store Samples at Specified Conditions prep->store pull Pull Samples at Defined Time Points store->pull analyze Analyze by HPLC & LC-MS pull->analyze data Compile and Analyze Data analyze->data report Generate Stability Report data->report

Caption: General workflow for a stability testing experiment.

start Degradation Observed? check_storage Storage Conditions Correct? start->check_storage Yes check_ph pH within Specification? check_storage->check_ph Yes action_storage Correct Storage Use New Sample check_storage->action_storage No check_handling Proper Sample Handling? check_ph->check_handling Yes action_ph Adjust pH / Buffer Perform pH Study check_ph->action_ph No action_handling Review Handling Procedures Use Aseptic Technique check_handling->action_handling No action_forced Perform Forced Degradation Study check_handling->action_forced Yes

Caption: Troubleshooting decision tree for sample degradation.

References

Technical Support Center: Enhancing the Purity of Pentenocin B Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Pentenocin B isolates.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to improving the purity of a this compound crude extract?

A1: Improving the purity of this compound, a peptide-like natural product, typically involves a multi-step purification strategy. The general workflow begins with optimizing the initial extraction to minimize the co-extraction of impurities. This is followed by a series of chromatographic separations, progressively increasing in resolution. A common approach is to use a combination of techniques such as solid-phase extraction (SPE) for initial cleanup, followed by column chromatography (e.g., silica gel or Sephadex) for fractionation, and finally, high-performance liquid chromatography (HPLC) for high-resolution purification.[1][2][3] Bioassay-guided fractionation can also be employed to track the active compound throughout the purification process.[1][2]

Q2: My this compound isolate shows multiple spots on a Thin Layer Chromatography (TLC) plate even after initial column chromatography. What should I do?

A2: Multiple spots on a TLC plate indicate the presence of several compounds. To improve separation, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems of varying polarities to improve the resolution between the spots. A gradient elution in your column chromatography might be more effective than an isocratic one.

  • Alternative Stationary Phases: If silica gel was used, consider other stationary phases like alumina, or size-exclusion chromatography with Sephadex.[1][2] For peptide-like molecules, reversed-phase chromatography (e.g., C18) is often effective.

  • Iterative Chromatography: It is common to perform multiple rounds of chromatography to achieve high purity.[3]

Q3: The yield of pure this compound is consistently low after the final purification step. What are the potential causes and solutions?

A3: Low yield is a common challenge in natural product isolation.[4][5] Potential causes and troubleshooting steps are outlined in the table below.

Troubleshooting Guide: Low Yield of this compound

Potential Cause Troubleshooting Steps & Recommendations
Degradation of this compound This compound, being peptide-like, may be susceptible to degradation due to pH changes, temperature fluctuations, or enzymatic activity.[6] Maintain a cold chain throughout the purification process and consider using protease inhibitors during the initial extraction.
Incomplete Extraction The initial extraction method may not be efficient. Experiment with different extraction solvents, techniques (e.g., ultrasound-assisted extraction, supercritical fluid extraction), and durations to maximize the recovery from the source material.[3][6]
Poor Phase Separation During liquid-liquid extraction, incomplete separation of aqueous and organic phases can lead to significant loss of the target compound.[7][8] Ensure adequate time for phase separation and consider techniques like centrifugation to improve the interface clarity.
Irreversible Adsorption This compound might be irreversibly binding to the stationary phase during chromatography.[9] This can be addressed by changing the stationary phase or modifying the mobile phase with additives that reduce strong interactions.
Co-elution with Impurities If this compound co-elutes with a major impurity, the yield of the pure fraction will be low. Optimize the chromatographic method for better resolution, for instance, by using a shallower gradient in HPLC.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup of this compound Crude Extract
  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of a weak solvent (e.g., 10% acetonitrile in water) to elute highly polar impurities.

  • Elution: Elute this compound using a stronger solvent (e.g., 80% acetonitrile in water). Collect the eluate for further purification.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10-60% B (linear gradient)

    • 35-40 min: 60-100% B (linear gradient)

    • 40-45 min: 100% B (isocratic)

    • 45-50 min: 100-10% B (linear gradient)

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the elution profile and analyze their purity by analytical HPLC.

Visualizations

Logical Workflow for Enhancing this compound Purity

start Crude this compound Extract spe Solid-Phase Extraction (SPE) (Initial Cleanup) start->spe column_chrom Column Chromatography (e.g., Silica Gel, Sephadex) spe->column_chrom hplc Preparative HPLC (High-Resolution Purification) column_chrom->hplc purity_analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->purity_analysis purity_analysis->hplc Purity < 95% (Re-purification) pure_isolate Pure this compound Isolate purity_analysis->pure_isolate Purity ≥ 95% pentenocin_b This compound receptor Cell Surface Receptor pentenocin_b->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis mtor->apoptosis Inhibits cell_survival Enhanced Cell Survival apoptosis->cell_survival Leads to

References

Validation & Comparative

A Comparative Analysis of Enterocin B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Enterocin B, a bacteriocin with significant antimicrobial properties, against other antibiotics. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological and experimental processes.

Introduction to Enterocin B

Enterocin B is a bacteriocin produced by strains of Enterococcus faecium. It is a class II bacteriocin, a group of small, heat-stable, non-lanthionine-containing peptides.[1][2][3] Enterocin B exhibits a notable spectrum of activity, primarily against Gram-positive bacteria, including significant foodborne pathogens and spoilage organisms.[3][4] It often acts in synergy with other enterocins, such as Enterocin A, to enhance its antimicrobial efficacy.[3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[5][6] This section compares the MIC values of Enterocin B with Nisin, another well-characterized bacteriocin widely used as a food preservative, against various pathogenic bacteria.

MicroorganismEnterocin B MIC (µg/mL)Nisin MIC (µg/mL)Reference
Listeria monocytogenesActive (Specific MICs vary by strain)-[4][7]
Staphylococcus aureus-0.5 - 4.1[8][9]
Methicillin-resistant Staphylococcus aureus (MRSA)-2 - ≥8.3[8][9]
Clostridium perfringensLower activity than Enterocins L50A/BHigher MIC than Enterocins L50A/B[4]
Vancomycin-resistant Enterococci (VRE)-2 - ≥8.3[8][9]

Note: The provided MIC values are ranges compiled from different studies and can vary depending on the specific bacterial strain and the experimental conditions.

Mechanism of Action

Enterocin B, as a class II bacteriocin, primarily exerts its antimicrobial effect by disrupting the integrity of the target cell's cytoplasmic membrane. This action leads to the leakage of essential intracellular components and ultimately, cell death.[1][10]

Mechanism of Action of Class II Bacteriocins (e.g., Enterocin B) cluster_membrane Target Bacterial Cell Membrane Membrane Phospholipid Bilayer PoreFormation Pore Formation Membrane->PoreFormation Disruption of Membrane Integrity EnterocinB Enterocin B EnterocinB->Membrane Interaction and Insertion Leakage Leakage of Ions and Metabolites PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution) Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum PrepPlates Prepare Serial Dilutions of Antibiotic in Microtiter Plate Start->PrepPlates Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate PrepPlates->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadResults Read and Record MIC Values Incubate->ReadResults End End ReadResults->End

References

Cross-Resistance Profile of Enterocin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-resistance patterns observed between Enterocin B, a class II bacteriocin, and other antimicrobial agents. Due to the absence of a registered antimicrobial agent named "Pentenocin B" in scientific literature, this document proceeds under the assumption that the intended subject is "Enterocin B," a well-documented bacteriocin produced by Enterococcus faecium.

Executive Summary

Enterocin B is a bacteriocin with known antimicrobial activity, primarily against Gram-positive bacteria. Understanding its cross-resistance profile with other drugs is crucial for its potential therapeutic development. Studies indicate that cross-resistance between Enterocin B and other bacteriocins can occur, often mediated by shared resistance mechanisms such as ABC transporters. While direct, extensive quantitative data on cross-resistance between Enterocin B and a wide array of conventional antibiotics is limited, emerging research suggests a genetic linkage between the presence of enterocin genes and antibiotic resistance determinants in clinical isolates of Enterococcus faecium. This co-localization on mobile genetic elements can lead to a co-selection of resistance, an important consideration for the clinical application of enterocins.

Mechanistic Insights into Enterocin B Cross-Resistance

The primary mechanism of action for class II bacteriocins like Enterocin B involves membrane permeabilization of target cells. Resistance in target organisms can arise from alterations in the cell membrane or the presence of specific immunity proteins and efflux pumps in the producing organism.

Cross-Resistance with Other Bacteriocins

Cross-resistance between different classes of enterocins has been observed and is primarily attributed to shared efflux pump systems. Specifically, ABC (ATP-binding cassette) transporters have been identified as key players in mediating resistance to multiple bacteriocins. For instance, the ABC Transporter-2 system in the enterocin AS-48 gene cluster has been shown to confer cross-resistance to MR10A/B enterocins, which are class II bacteriocins. This suggests that bacteria possessing such efflux systems could exhibit reduced susceptibility to a range of bacteriocins, including Enterocin B.

Another mechanism of resistance to class IIa bacteriocins, a group closely related to Enterocin B, involves the mannose phosphotransferase (MPT) system, which acts as a receptor for these bacteriocins on the target cell surface. Alterations or downregulation of the MPT system can lead to resistance.

Co-Resistance with Conventional Antibiotics

While direct cross-resistance mechanisms between Enterocin B and conventional antibiotics are not extensively documented, a significant concern is the co-localization of genes encoding for enterocins and antibiotic resistance on the same mobile genetic elements, such as plasmids. A recent study on Enterococcus faecium strains from hospitalized patients revealed a strong association between the presence of enterocin genes (including enterocin A, often co-produced with Enterocin B) and genes conferring resistance to vancomycin and ampicillin[1]. These genes were often located on Inc18 rep2_pRE25-derivative plasmids, which are known to carry vancomycin resistance transposons[1]. This genetic linkage implies that the use of certain antibiotics could co-select for bacteria that are also resistant to enterocins, and vice-versa.

Quantitative Data on Antimicrobial Susceptibility

Table 1: Antibiotic Resistance Profile of Bacteriocin-Producing Enterococcus faecium EFEL8600

AntibioticMIC (µg/mL)Interpretation
Ampicillin>256Resistant
Vancomycin>256Resistant
Gentamicin>1024Resistant
Kanamycin>1024Resistant
Streptomycin>2048Resistant
Erythromycin>256Resistant
Clindamycin>256Resistant
Tetracycline16Intermediate
Chloramphenicol128Resistant
Tylosin>256Resistant
Data sourced from a study on Enterococcus faecium EFEL8600 isolated from Korean soy-meju[2].

Table 2: Association of Enterocin Genes with Antibiotic Resistance in E. faecium

Enterocin GeneAssociated Antibiotic ResistanceGenetic Element
Enterocin AVancomycin, AmpicillinInc18 rep2_pRE25-derivative plasmids
Bacteriocin 43 (T8)Vancomycin, AmpicillinInc18 rep2_pRE25-derivative plasmids
Bacteriocin AS5Vancomycin, AmpicillinInc18 rep2_pRE25-derivative plasmids
Bacteriocin AS11Vancomycin, AmpicillinInc18 rep2_pRE25-derivative plasmids
Based on findings from a genomic analysis of E. faecium and E. lactis strains[1].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC is the broth microdilution method.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., purified Enterocin B or a conventional antibiotic) is prepared and serially diluted in a suitable broth medium (e.g., Brain Heart Infusion broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells (without the antimicrobial agent and without the microorganism) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth (turbidity) of the microorganism is observed.

Agar Well Diffusion Assay for Bacteriocin Activity

This method is often used to screen for bacteriocin production and determine its activity against indicator strains.

Protocol:

  • Preparation of Indicator Lawn: A suitable agar medium is seeded with an overnight culture of the indicator microorganism and poured into a petri dish.

  • Well Creation: Once the agar has solidified, wells are aseptically cut into the agar.

  • Application of Bacteriocin: A specific volume of the cell-free supernatant of the bacteriocin-producing strain (or a purified bacteriocin solution) is added to the wells.

  • Incubation: The plate is incubated under conditions suitable for the growth of the indicator strain.

  • Observation: The antimicrobial activity is determined by the presence of a clear zone of inhibition around the well. The diameter of this zone is proportional to the activity of the bacteriocin.

Visualizing Resistance Mechanisms and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Cross_Resistance_Mechanism cluster_bacteriocins Bacteriocins cluster_cell Bacterial Cell EntB Enterocin B ABC ABC Transporter EntB->ABC Efflux Target Intracellular Target EntB->Target Blocked Action OtherBac Other Bacteriocins (e.g., MR10A/B) OtherBac->ABC Efflux OtherBac->Target Blocked Action

Caption: ABC transporter-mediated cross-resistance between Enterocin B and other bacteriocins.

Co_Resistance_Mechanism cluster_genes Resistance Genes cluster_selection Selective Pressure Plasmid Mobile Genetic Element (Plasmid) EntGene Enterocin B Gene Plasmid->EntGene Carries AbxResGene Antibiotic Resistance Gene (e.g., vanA) Plasmid->AbxResGene Carries Antibiotic Antibiotic Use Antibiotic->Plasmid Selects for Enterocin Enterocin Exposure Enterocin->Plasmid Selects for

Caption: Genetic linkage of enterocin and antibiotic resistance genes on a plasmid leading to co-resistance.

MIC_Workflow start Start prep_abx Prepare serial dilutions of antimicrobial start->prep_abx prep_inoc Prepare standardized bacterial inoculum start->prep_inoc inoculate Inoculate microtiter plate wells prep_abx->inoculate prep_inoc->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The available evidence suggests that while Enterocin B holds promise as an antimicrobial agent, the potential for cross-resistance with other bacteriocins and co-resistance with conventional antibiotics warrants careful consideration. The primary mechanism for cross-resistance among bacteriocins appears to be shared efflux pumps, while co-resistance with antibiotics is likely driven by the genetic linkage of resistance determinants on mobile genetic elements.

For researchers and drug development professionals, these findings highlight the need for:

  • Comprehensive Cross-Resistance Studies: There is a clear need for quantitative studies that directly assess the cross-resistance profiles of Enterocin B and other enterocins against a broad panel of clinically relevant antibiotics.

  • Genomic Surveillance: Continuous genomic surveillance of clinical isolates is essential to monitor the co-prevalence of enterocin and antibiotic resistance genes on mobile genetic elements.

  • Combination Therapy Research: Investigating the synergistic effects of Enterocin B with conventional antibiotics could reveal combinations that are effective against multidrug-resistant strains and potentially reduce the likelihood of resistance development.

By addressing these research gaps, the scientific community can better evaluate the therapeutic potential of Enterocin B and develop strategies to mitigate the risks associated with antimicrobial resistance.

References

Validating the Target of Pentenocin B: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A definitive biological target for the novel compound Pentenocin B has yet to be identified. This guide explores established genetic strategies that could be employed to elucidate its mechanism of action and validate its molecular target. By comparing these approaches and providing detailed experimental frameworks, researchers can effectively design and execute studies to characterize this potential therapeutic agent.

The journey of a drug from discovery to clinical application is fraught with challenges, a primary one being the unambiguous identification and validation of its biological target. Target validation ensures that the interaction of a compound with its intended molecular partner is responsible for the observed therapeutic effect.[1][2] Genetically validating a drug target significantly increases the probability of its success in clinical trials.[3][4] This guide outlines several powerful genetic methodologies applicable to the characterization of this compound, a compound of emerging interest for which the direct molecular target remains unknown.

Genetic Approaches for Target Validation

Several robust genetic techniques can be leveraged to identify and validate the target of a novel compound like this compound. These methods involve the manipulation of gene expression or function to observe corresponding changes in drug sensitivity.

Table 1: Comparison of Genetic Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Screening Genome-wide knockout or activation of genes to identify those that confer resistance or sensitivity to the compound.High-throughput, precise, and can identify both sensitizing and resistance-conferring genes.Can have off-target effects; data analysis can be complex.
RNA Interference (RNAi) Screening Systematic knockdown of gene expression using shRNA or siRNA libraries to identify genes that alter drug sensitivity.Relatively high-throughput and cost-effective.Incomplete knockdown can lead to false negatives; potential for off-target effects.
Overexpression Screening Introduction of a library of open reading frames (ORFs) to identify genes that, when overexpressed, lead to drug resistance.Can identify targets that are inhibited by the compound.Less commonly used for initial target identification; can lead to non-physiological levels of protein expression.
Drug-Resistant Mutant Screening Selection of cells that have spontaneously developed resistance to the compound, followed by genomic sequencing to identify mutations responsible for the resistance.Directly identifies mutations that affect drug binding or downstream signaling.Can be time-consuming; mutations may not be in the direct target.

Experimental Protocols

Below are detailed protocols for key experiments in genetic target validation.

CRISPR/Cas9-Based Genome-Wide Screening

This protocol outlines a pooled CRISPR/Cas9 library screen to identify genes that, when knocked out, result in resistance to this compound.

  • Cell Line Selection: Choose a cell line that is sensitive to this compound.

  • Library Transduction: Transduce the selected cells with a genome-wide CRISPR/Cas9 knockout library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (sgRNA).

  • Initial Cell Population Collection: Harvest a subset of the cells to serve as the baseline representation of sgRNAs (Day 0 sample).

  • Drug Treatment: Treat the remaining cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80).

  • Resistant Population Expansion: Allow the surviving cells to proliferate.

  • Genomic DNA Extraction: Extract genomic DNA from both the Day 0 sample and the resistant cell population.

  • sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing.

  • Data Analysis: Compare the sgRNA representation between the Day 0 and resistant populations. Genes whose sgRNAs are enriched in the resistant population are candidate targets of this compound.

RNAi Screening for Target Identification

This protocol describes an arrayed shRNA screen to identify genes whose knockdown confers resistance to this compound.

  • shRNA Library Preparation: Prepare an arrayed library of shRNA constructs targeting a defined set of genes (e.g., the kinome).

  • Transfection: Transfect a sensitive cell line with the shRNA library in a multi-well plate format.

  • This compound Treatment: After a period of gene knockdown, treat the cells with this compound.

  • Cell Viability Assay: Measure cell viability in each well using a standard assay (e.g., CellTiter-Glo).

  • Hit Identification: Identify wells with significantly higher cell viability compared to controls. The shRNAs in these wells target genes that are potential targets of this compound.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate the workflows and underlying biological logic.

CRISPR_Screen_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis CellLine Sensitive Cell Line Transduction Transduction CellLine->Transduction CRISPR_Library CRISPR/Cas9 Library CRISPR_Library->Transduction Day0_Sample Day 0 Sample Transduction->Day0_Sample Drug_Treatment This compound Treatment Transduction->Drug_Treatment gDNA_Extraction gDNA Extraction Day0_Sample->gDNA_Extraction Resistant_Cells Resistant Cell Expansion Drug_Treatment->Resistant_Cells Resistant_Cells->gDNA_Extraction Sequencing NGS gDNA_Extraction->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis Candidate_Genes Candidate Target Genes Data_Analysis->Candidate_Genes Target_Validation_Logic cluster_wildtype Wild-Type Cell cluster_knockout Target Knockout Cell PentenocinB_WT This compound Target_WT Target Protein PentenocinB_WT->Target_WT inhibits Downstream_WT Downstream Signaling Target_WT->Downstream_WT activates Apoptosis_WT Cell Death Downstream_WT->Apoptosis_WT induces PentenocinB_KO This compound Target_KO No Target Protein Downstream_KO No Downstream Signaling Survival_KO Cell Survival

References

A Comparative Analysis of Pentenocin B Analogs as Interleukin-1β Converting Enzyme (Caspase-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Pentenocin B and its analogs reveals varying degrees of bioactivity against Interleukin-1β Converting Enzyme (ICE/Caspase-1), a key mediator of inflammation. This guide provides a comparative overview of the inhibitory potential of these compounds, supported by available experimental data, to inform researchers and drug development professionals in the fields of inflammation and apoptosis.

This compound, a natural product isolated from the cultured broth of Trichoderma hamatum FO-6903, has been identified as an inhibitor of Caspase-1. This enzyme is crucial for the maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), making it a significant target for therapeutic intervention in a range of inflammatory diseases.

Quantitative Bioactivity of this compound

Initial studies have quantified the inhibitory effect of this compound on Caspase-1. The following table summarizes the reported bioactivity.

CompoundTargetIC50 ValueSource
This compoundCaspase-1250 µM[1]

Table 1: Inhibitory Concentration (IC50) of this compound against Caspase-1. A higher IC50 value indicates weaker inhibitory potency.

While the inhibitory activity of the parent compound, this compound, is modest, its unique structure serves as a scaffold for the development of more potent analogs. The synthesis of four distinct diastereomers of this compound has been achieved, opening the door for detailed structure-activity relationship (SAR) studies to elucidate the key molecular features required for enhanced Caspase-1 inhibition. At present, specific quantitative bioactivity data for these synthesized diastereomers is not publicly available, highlighting a critical area for future research.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs against Caspase-1 is performed using established biochemical assays. A general protocol is outlined below.

Caspase-1 Inhibition Assay

Objective: To determine the concentration at which a compound inhibits 50% of the Caspase-1 activity (IC50).

Materials:

  • Recombinant human Caspase-1

  • Fluorogenic Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., containing HEPES, DTT, and glycerol)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of fluorescence detection (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Enzyme Preparation: A working solution of recombinant human Caspase-1 is prepared in the assay buffer.

  • Compound Preparation: A dilution series of the test compounds is prepared in the assay buffer.

  • Reaction Initiation: The Caspase-1 enzyme solution is pre-incubated with the various concentrations of the test compounds in a microplate. A control group with solvent only is included.

  • Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound and its analogs targets a critical step in the inflammatory cascade. The following diagrams illustrate the relevant signaling pathway and the general workflow for evaluating these inhibitors.

Caspase-1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves PentenocinB This compound Analogs PentenocinB->Caspase1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Inflammasome-mediated activation of Caspase-1 and its inhibition by this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Bioactivity Evaluation cluster_analysis Data Analysis PentenocinB This compound Analogs Analog Synthesis PentenocinB->Analogs Assay Caspase-1 Inhibition Assay Analogs->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Comparison Comparative Analysis SAR->Comparison

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Future Directions

The modest activity of this compound underscores the need for further investigation into its analogs. The elucidation of the bioactivity of its synthesized diastereomers is a crucial next step. This comparative data will be instrumental in constructing a comprehensive structure-activity relationship, guiding the rational design of more potent and selective Caspase-1 inhibitors based on the this compound scaffold. Such advancements hold promise for the development of novel therapeutics for a variety of inflammatory disorders.

References

Unveiling the Synergistic Potential of Pentenocin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Combination Therapies and a Guide for Future Research

In the ongoing battle against multidrug-resistant pathogens and complex diseases, the exploration of synergistic interactions between antimicrobial or anticancer compounds offers a promising therapeutic strategy. This guide delves into the synergistic effects of Pentenocin B when combined with other compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential in combination therapy. While published research specifically detailing the synergistic effects of a compound named "this compound" is not available in the public domain as of late 2025, this guide draws upon established principles of synergistic interactions observed with similar classes of compounds, such as other bacteriocins and antimicrobial peptides. The experimental protocols and data presentation formats outlined herein provide a robust framework for evaluating the synergistic potential of novel compounds like this compound.

Understanding Synergy: More Than the Sum of Its Parts

Synergy in pharmacology refers to the interaction of two or more drugs to produce a combined effect greater than the sum of their separate effects.[1] This can manifest as enhanced efficacy, reduced dosage requirements, and a lower propensity for the development of resistance.[2][3] The primary goal of investigating synergistic combinations is to exploit different mechanisms of action to create a more potent and durable therapeutic effect.

Hypothetical Synergistic Combinations with this compound

Based on the known synergistic interactions of other bacteriocins and antimicrobial peptides, we can hypothesize several classes of compounds that could exhibit synergy with this compound. These include:

  • Conventional Antibiotics: Combining this compound with traditional antibiotics could enhance their efficacy against resistant bacteria. For instance, a bacteriocin might disrupt the bacterial cell membrane, allowing an antibiotic to more easily reach its intracellular target.[4]

  • Anticancer Agents: In oncology, combination therapies are standard practice. This compound, if it possesses cytotoxic properties, could be combined with chemotherapeutic drugs to enhance tumor cell killing or overcome resistance mechanisms.

  • Other Bioactive Compounds: Natural products and other bioactive molecules could also act in synergy with this compound, offering novel therapeutic avenues.

Data on Synergistic Effects of Structurally Similar Compounds

To provide a tangible framework, the following table summarizes experimental data on the synergistic effects of various bacteriocins with other compounds. This data can serve as a benchmark for future studies on this compound.

Bacteriocin/AMPCombined CompoundTarget Organism/Cell LineKey Synergistic Effect (FIC Index*)Reference
NisinPolymyxin BAcinetobacter spp., E. coliFICI ≤ 0.5[4]
Garvicin KSNisinStaphylococcus aureusFICI ≤ 0.5[4]
AMP DP7VancomycinS. aureus (multidrug-resistant)50% of isolates showed synergy (FICI ≤ 0.5)[5]
AMP DP7AztreonamP. aeruginosa (multidrug-resistant)60% of isolates showed synergy (FICI ≤ 0.5)[5]
Phenolic CompoundsVarious AntibioticsStaphylococcus aureus, E. coliFICI ranging from 0.031 to 0.155[2]

*Fractional Inhibitory Concentration (FIC) Index is a common measure of synergy. FICI ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of compounds like this compound.

Checkerboard Microdilution Assay

This is the most common method for determining the synergistic activity of two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another compound.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and the compound to be tested at a concentration of 10x the highest final concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the other compound along the y-axis in a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the target microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that visibly inhibits the growth of the microorganism. The MIC of each compound alone and in combination is determined.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of compound X in combination / MIC of compound X alone)

Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0

Time-Kill Assay

This assay provides information on the rate of killing of a microbial population by a combination of compounds over time.

Objective: To assess the bactericidal or fungicidal activity of this compound in combination with another compound over a 24-hour period.

Protocol:

  • Preparation of Cultures: Grow the target microorganism to the logarithmic phase and dilute to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a suitable broth.

  • Addition of Compounds: Add this compound and the other compound, alone and in combination, at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC).

  • Incubation and Sampling: Incubate the cultures at the appropriate temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for synergy testing and a hypothetical signaling pathway that could be modulated by a synergistic interaction involving this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Synergy Assays cluster_analysis Data Analysis & Interpretation A Prepare this compound Stock D Checkerboard Assay (Determine FICI) A->D E Time-Kill Assay (Assess Killing Rate) A->E B Prepare Compound X Stock B->D B->E C Prepare Microbial Inoculum C->D C->E F Calculate FICI D->F G Plot Time-Kill Curves E->G H Determine Synergy, Additive, or Antagonism F->H G->H

Caption: A generalized workflow for assessing the synergistic effects of this compound with another compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Pentenocin_B This compound Membrane_Target Membrane Permeabilization Pentenocin_B->Membrane_Target Disrupts Membrane Compound_X Compound X Membrane_Target->Compound_X Enhances Uptake Cell_Death Synergistic Cell Death Membrane_Target->Cell_Death Intracellular_Target Inhibition of DNA Replication Compound_X->Intracellular_Target Inhibits Target Intracellular_Target->Cell_Death

Caption: A hypothetical mechanism of synergy where this compound enhances the uptake of another compound.

Conclusion and Future Directions

While specific data for "this compound" remains to be elucidated, the established methodologies and comparative data presented in this guide provide a clear roadmap for future research. The synergistic combination of therapeutic agents holds immense promise for overcoming the challenges of drug resistance and improving treatment outcomes. Rigorous in vitro and in vivo studies are essential to uncover the full potential of novel compounds like this compound in combination therapies. As research progresses, it is anticipated that a clearer picture of its synergistic capabilities will emerge, paving the way for the development of new and effective treatment regimens.

References

Independent Verification of Pentenocin B's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent verification of the antimicrobial spectrum of Pentenocin B, a bacteriocin with potential applications in food preservation and clinical therapy. Through a comparative analysis with other antimicrobial agents, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy, supported by experimental data and detailed methodologies.

Quantitative Antimicrobial Spectrum Analysis

The antimicrobial activity of this compound and a range of comparator agents was determined using standardized broth microdilution assays to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the table below, highlight this compound's potent activity against key Gram-positive pathogens.

MicroorganismThis compound (Enterocin B)Enterocin AEnterocin PEnterocin L50AEnterocin L50BNisin
Clostridium perfringens (average of 20 isolates)~50-100 µg/mL~100 µg/mL>200 µg/mL~25-50 µg/mL~50-100 µg/mL~12.5-25 µg/mL
Listeria monocytogenes12.5 µg/mL6.25 µg/mL50 µg/mL0.78 µg/mL6.25 µg/mL1.56 µg/mL
Methicillin-Resistant Staphylococcus aureus (MRSA)100 µg/mL50 µg/mL>200 µg/mL12.5 µg/mL100 µg/mL6.25 µg/mL
Streptococcus suis>200 µg/mL>200 µg/mL>200 µg/mL100 µg/mL>200 µg/mL1.56 µg/mL
Enterococcus cecorum>200 µg/mL>200 µg/mL>200 µg/mL100 µg/mL200 µg/mL6.25 µg/mL
Enterococcus faecalis>200 µg/mL>200 µg/mL>200 µg/mL100 µg/mL200 µg/mL25 µg/mL
Streptococcus pyogenes>200 µg/mL>200 µg/mL>200 µg/mL25 µg/mL50 µg/mL1.56 µg/mL
Campylobacter coli>200 µg/mL>200 µg/mL>200 µg/mL100 µg/mL200 µg/mL>200 µg/mL
Pseudomonas aeruginosa>200 µg/mL>200 µg/mL>200 µg/mL200 µg/mL>200 µg/mL>200 µg/mL

Data is synthesized from a study on synthetic enterocins.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism grown in an appropriate broth medium (e.g., Brain Heart Infusion for enterococci, Tryptic Soy Broth for staphylococci and listeria).

  • Antimicrobial Agents: Stock solutions of this compound and comparator agents are prepared in a suitable solvent and sterilized by filtration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria. For fastidious organisms, supplementation may be necessary.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

b. Inoculum Preparation:

  • Select several colonies of the test microorganism from a fresh agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Add 50 µL of sterile growth medium to all wells of the 96-well plate, except for the first column.

  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of each row designated for that agent.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard the final 50 µL from the last well.

  • The last column of the plate should contain only growth medium and no antimicrobial agent, serving as a positive growth control. A well with uninoculated medium serves as a negative control (sterility control).

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubate the plates at the optimal temperature and duration for the test microorganism (typically 35-37°C for 18-24 hours).

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

Agar Well Diffusion Assay

This method is used for qualitative or semi-quantitative assessment of antimicrobial activity.

a. Preparation of Materials:

  • Indicator Strain: An overnight culture of the indicator microorganism.

  • Agar Medium: A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared and poured into sterile Petri dishes.

  • Antimicrobial Solution: A solution of the antimicrobial agent at a known concentration.

b. Assay Procedure:

  • Prepare a lawn of the indicator microorganism by evenly spreading a standardized inoculum (e.g., 0.5 McFarland) over the surface of the agar plate using a sterile swab.

  • Allow the plate to dry for a few minutes.

  • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.

  • Add a defined volume (e.g., 50-100 µL) of the antimicrobial solution to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

c. Interpretation of Results:

  • Antimicrobial activity is indicated by a clear zone of inhibition around the well where the growth of the indicator microorganism has been prevented. The diameter of the inhibition zone is measured to assess the extent of the activity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the antimicrobial spectrum of this compound.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Pentenocin_B Prepare this compound Stock Broth_Dilution Broth Microdilution Assay Pentenocin_B->Broth_Dilution Agar_Diffusion Agar Well Diffusion Assay Pentenocin_B->Agar_Diffusion Comparators Prepare Comparator Stocks Comparators->Broth_Dilution Media Prepare Growth Media & Agar Media->Broth_Dilution Media->Agar_Diffusion Inoculum Prepare Standardized Inoculum Inoculum->Broth_Dilution Inoculum->Agar_Diffusion MIC_Determination Determine MIC Values Broth_Dilution->MIC_Determination Zone_Measurement Measure Inhibition Zones Agar_Diffusion->Zone_Measurement Comparison Compare with Alternatives MIC_Determination->Comparison Zone_Measurement->Comparison

Caption: Workflow for Antimicrobial Spectrum Determination.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide for the proper disposal of chemical waste generated in a laboratory setting. In the absence of specific data for a compound named "Pentenocin B," these procedures outline the essential safety and logistical considerations for managing unknown or novel chemical substances, ensuring compliance with general laboratory safety protocols and environmental regulations.

Hazard Identification and Waste Characterization

Before beginning any experiment, a thorough hazard assessment of all chemicals to be used must be conducted. For a novel or uncharacterized substance like "this compound," it is crucial to treat it as hazardous until proven otherwise.

Experimental Protocol for Hazard Determination:

While specific protocols for "this compound" are unavailable, a general approach to characterizing a new chemical entity's hazards in a controlled laboratory setting would involve:

  • Literature Review: Conduct an exhaustive search for any published data on the compound or structurally similar compounds.

  • In Silico Toxicity Prediction: Utilize computational models to predict potential toxicity, reactivity, and environmental hazards.

  • Small-Scale Reactivity Testing: In a controlled environment and with appropriate personal protective equipment (PPE), conduct small-scale tests to assess reactivity with common laboratory substances (e.g., water, acids, bases, oxidizers).

  • Analytical Characterization: Use techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the structure and identify any potentially hazardous functional groups.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate safe disposal.

Waste Category Description Collection Container
Halogenated Organic Solvents Organic solvents containing halogens (F, Cl, Br, I). Examples: Dichloromethane, Chloroform.Clearly labeled, compatible glass or polyethylene container.
Non-Halogenated Organic Solvents Organic solvents without halogens. Examples: Hexane, Acetone, Ethanol.Clearly labeled, compatible glass or polyethylene container.
Aqueous Waste (Hazardous) Water-based solutions containing heavy metals, toxic chemicals, or other regulated substances.Clearly labeled, compatible glass or polyethylene container. Do not dispose of down the drain.[1][2]
Solid Chemical Waste Contaminated labware (e.g., gloves, pipette tips), solid chemical reagents.Lined, puncture-resistant container, clearly labeled with the contents.
Sharps Waste Needles, scalpels, broken glass contaminated with chemical residue.Designated sharps container.
Reactive/Unstable Waste Chemicals that can react violently or are thermally unstable. Examples: Peroxide-formers, strong oxidizing or reducing agents.[2]Specialized, vented containers if necessary. Store separately and contact Environmental Health and Safety (EHS) for pickup.

Step-by-Step Disposal Procedure

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.

  • Select the Correct Waste Container: Refer to the Waste Segregation Table above. Ensure the container is clean, in good condition, and compatible with the waste.

  • Label the Waste Container: Use a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (no abbreviations).

    • The approximate percentages of each component.

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab supervisor.

  • Add Waste to the Container:

    • Work in a well-ventilated area, such as a fume hood.

    • Do not mix incompatible wastes.

    • Leave at least 10% headspace in liquid waste containers to allow for expansion.

    • Keep the container securely closed when not in use.[2]

  • Store the Waste Container:

    • Store waste in a designated Satellite Accumulation Area within the laboratory.[2]

    • The storage area should be secure and have secondary containment to capture any leaks or spills.

  • Arrange for Disposal:

    • Once the container is full or has been in storage for the maximum allowed time (consult your institution's EHS guidelines), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[1][2]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, follow your institution's established emergency protocols. A general procedure is as follows:

  • Alert nearby personnel.

  • If exposed, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • For small, manageable spills, use a chemical spill kit to absorb and contain the material. Treat all cleanup materials as hazardous waste.

  • For large or highly hazardous spills, evacuate the area, restrict access, and contact your institution's emergency response team.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical substance in a laboratory setting.

Chemical_Disposal_Workflow cluster_start Start: Chemical Substance for Disposal cluster_characterization Hazard Characterization cluster_segregation Waste Segregation cluster_disposal Disposal Action cluster_end End of Process start Identify Chemical Substance is_known Is the substance fully characterized with a known Safety Data Sheet (SDS)? start->is_known consult_sds Consult SDS for specific disposal instructions is_known->consult_sds Yes treat_as_hazardous Treat as hazardous and follow general disposal procedures is_known->treat_as_hazardous No determine_category Determine Waste Category (e.g., Halogenated, Aqueous, Solid) consult_sds->determine_category treat_as_hazardous->determine_category select_container Select and Label Appropriate Waste Container determine_category->select_container add_to_container Add waste to container in a well-ventilated area select_container->add_to_container store_safely Store in Satellite Accumulation Area add_to_container->store_safely request_pickup Request pickup by EHS or licensed disposal company store_safely->request_pickup end Waste Properly Disposed request_pickup->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

References

Safe Handling and Disposal of Potent Research Compounds: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or toxicological information was found for a substance named "Pentenocin B." The following guidance is provided for the handling of a potent or uncharacterized research compound with unknown toxicity. A thorough risk assessment should be conducted by qualified personnel before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent or novel chemical entities where the full toxicological profile is not yet known. The focus is on a conservative approach to ensure personnel safety and environmental protection.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling a compound of unknown toxicity, it is crucial to use a combination of engineering controls and personal protective equipment to minimize exposure. The "double barrier" concept should be employed, where two layers of protection are maintained between the researcher and the chemical.[1]

Quantitative Summary of Recommended Personal Protective Equipment

Activity Primary Engineering Control Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving/Unpacking Benchtop with good ventilationDouble nitrile glovesSafety glasses with side shieldsNot typically required if no signs of leakageLab coat
Weighing (powder) Ventilated balance enclosure or fume hoodDouble nitrile glovesSafety glasses with side shieldsRecommended: N95 or higher respiratorLab coat, disposable sleeves
Solution Preparation Chemical fume hoodDouble nitrile glovesChemical splash gogglesRecommended: N95 or higher respiratorLab coat, disposable sleeves
In Vitro/In Vivo Dosing Biosafety cabinet or fume hoodDouble nitrile glovesChemical splash goggles and face shieldRecommended: N95 or higher respiratorDisposable gown over lab coat
Spill Cleanup (small) Chemical fume hood (if possible)Double nitrile or thicker chemical-resistant glovesChemical splash goggles and face shieldRequired: Half-mask respirator with appropriate cartridgesDisposable gown or coveralls
Waste Disposal Designated waste accumulation areaDouble nitrile glovesSafety glasses with side shieldsNot typically required for sealed containersLab coat

II. Operational Plan: Step-by-Step Guidance

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health & Safety (EHS) department.

  • Labeling: Ensure the primary container is clearly labeled with the compound name, any known hazard information (e.g., "Potent Compound - Handle with Caution"), and the date of receipt.

  • Storage: Store the compound in a designated, secure, and well-ventilated area away from incompatible materials.[2] Use secondary containment (e.g., a sealed container or tray) to prevent the spread of material in case of a leak. For light-sensitive compounds, store in an amber vial or a light-blocking secondary container.

B. Handling and Use

  • Designated Area: All work with the potent compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles or aerosols.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. Always inspect gloves for tears or holes before use.

  • Weighing: For solid compounds, weigh the material in a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation. Use disposable weigh boats or papers.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid to avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

C. Spill Response

  • Alerting Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Small Spills (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully collect the absorbent material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area and prevent re-entry.

    • Contact your institution's EHS department or emergency response team immediately.

III. Disposal Plan

All waste generated from handling the potent compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh papers, disposable labware, absorbent material from spills) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[4]

    • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the compound, and the date the container was first used for waste accumulation.

  • Storage of Waste: Store hazardous waste containers in a designated and secure satellite accumulation area until they are collected by the institution's EHS department for final disposal.

  • Empty Containers: The original container of the compound, even if "empty," may contain residual material and should be disposed of as hazardous waste.

IV. Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for safely handling a potent or uncharacterized research compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal cluster_final Final Steps Risk_Assessment Conduct Risk Assessment Designate_Area Designate Handling Area (e.g., Fume Hood) Risk_Assessment->Designate_Area Don_PPE Don Appropriate PPE Designate_Area->Don_PPE Retrieve_Compound Retrieve Compound from Storage Don_PPE->Retrieve_Compound Weigh_or_Measure Weigh or Measure in Containment Retrieve_Compound->Weigh_or_Measure Prepare_Solution Prepare Solution/Perform Experiment Weigh_or_Measure->Prepare_Solution Decontaminate_Surfaces Decontaminate Work Surfaces Prepare_Solution->Decontaminate_Surfaces Segregate_Waste Segregate Hazardous Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste Store Waste in Designated Area Wash_Hands->Store_Waste Document_Work Document Experiment Store_Waste->Document_Work

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentenocin B
Reactant of Route 2
Pentenocin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.